molecular formula C14H13BrN2O3 B1390068 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide CAS No. 1138443-40-9

4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide

カタログ番号: B1390068
CAS番号: 1138443-40-9
分子量: 337.17 g/mol
InChIキー: NUSGBTPGBCPXLZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide is a useful research compound. Its molecular formula is C14H13BrN2O3 and its molecular weight is 337.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-[(2-bromoacetyl)amino]-N-(furan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c15-8-13(18)17-11-5-3-10(4-6-11)14(19)16-9-12-2-1-7-20-12/h1-7H,8-9H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSGBTPGBCPXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Biological Activity and Target Identification of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro biological activity and elucidate the molecular targets of the novel compound, 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide. Given the limited publicly available data on this specific molecule, this document synthesizes information from related chemical structures and established methodologies to propose a robust, scientifically-grounded research plan.

Introduction and Rationale

The chemical structure of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide suggests potential for significant biological activity. The benzamide core is a common scaffold in a multitude of pharmacologically active compounds, known to exhibit a wide range of effects including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The presence of a bromoacetyl group is particularly noteworthy, as it is a reactive electrophile capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, and lysine) in proteins. This suggests that the compound may act as an irreversible inhibitor of specific enzymes or proteins.

The N-(2-furylmethyl) substituent introduces a furan ring, a heterocyclic aromatic compound found in numerous bioactive molecules, which can influence the compound's solubility, metabolic stability, and interactions with biological targets. The overall structure, therefore, presents a compelling case for investigation as a potential therapeutic agent.

Postulated Biological Activities and Molecular Targets

Based on the chemical moieties present in 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide, we can hypothesize several potential biological activities and molecular targets.

Anticancer Activity

Many benzamide derivatives have been explored as anticancer agents[3]. Their mechanisms of action are diverse, including inhibition of protein kinases, histone deacetylases (HDACs), and interference with signaling pathways crucial for cancer cell proliferation and survival[4][5]. The bromoacetyl group could potentially target cysteine residues in the active sites of enzymes that are overexpressed or hyperactive in cancer cells, such as certain kinases or proteases.

Potential Targets:

  • Protein Kinases: The benzamide scaffold can mimic the hinge-binding region of ATP in some kinases. The covalent modification by the bromoacetyl group could lead to irreversible inhibition. Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a known target for some benzamide derivatives[4].

  • Histone Deacetylases (HDACs): Some 2-aminobenzamide derivatives are known HDAC inhibitors[5]. While the subject molecule is a 4-amino derivative, the general benzamide structure warrants investigation into this possibility.

  • Apoptosis-Regulating Proteins: The compound could potentially interact with proteins involved in the apoptotic cascade, leading to programmed cell death in cancer cells.

Antimicrobial Activity

Benzamide derivatives have also been reported to possess antibacterial and antifungal properties[1][6][7]. The mechanism could involve the inhibition of essential microbial enzymes or disruption of cell wall integrity. The reactive bromoacetyl group could form covalent adducts with microbial proteins, leading to cell death.

Potential Targets:

  • Bacterial Enzymes: Inhibition of enzymes involved in crucial metabolic pathways, such as DNA gyrase or dihydrofolate reductase.

  • Fungal Enzymes: Targeting enzymes specific to fungal cell wall synthesis or ergosterol biosynthesis.

Proposed In Vitro Experimental Workflow

A systematic in vitro evaluation is essential to determine the biological activity and identify the molecular targets of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide. The following is a proposed workflow:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation (if active) cluster_2 Phase 3: Target Identification & Validation A Compound Synthesis & Characterization B Cytotoxicity Screening (e.g., MTT/MTS Assay) A->B C Antimicrobial Screening (e.g., MIC Assay) A->C D Cell Cycle Analysis B->D E Apoptosis Assays (e.g., Annexin V/PI) B->E F Enzyme Inhibition Assays (Kinase, Protease Panels) B->F G HDAC Activity Assay B->G H Affinity-Based Proteomics F->H G->H I Western Blot Analysis of Signaling Pathways H->I J Direct Binding Assays (e.g., SPR, ITC) H->J

Caption: Proposed experimental workflow for characterizing the in vitro activity of the compound.

Detailed Experimental Protocols

The following are detailed protocols for key experiments proposed in the workflow.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on a panel of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide in culture medium. Add the compound to the cells at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Principle: The microbroth dilution method involves preparing two-fold dilutions of the compound in a liquid growth medium dispensed in 96-well microtiter plates. The wells are then inoculated with a standardized number of microorganisms and incubated under appropriate conditions. The MIC is determined by observing the lowest concentration of the compound at which there is no visible growth.

Protocol:

  • Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform serial two-fold dilutions of the compound in a 96-well plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria) to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathway Involvement

If the compound demonstrates significant anticancer activity, further investigation into its effect on key signaling pathways is warranted.

G Compound 4-[(2-Bromoacetyl)amino]-N- (2-furylmethyl)-benzamide EGFR EGFR Compound->EGFR Inhibition Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Postulated inhibition of the EGFR signaling pathway by the compound.

Western Blot Analysis:

To validate the inhibition of a pathway such as the EGFR pathway, Western blotting can be employed.

Protocol:

  • Cell Lysis: Treat cancer cells with the compound for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., EGFR, Akt, ERK).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation levels.

Summary of Postulated Activities and Data Presentation

The following table summarizes the hypothesized activities and the key data to be collected.

Biological Activity Proposed Assay Key Parameters to Measure Cell Lines/Microorganisms
Anticancer MTT/MTS AssayIC50 valuesPanel of human cancer cell lines (e.g., A549, MCF-7, HeLa)
Cell Cycle AnalysisPercentage of cells in G1, S, G2/M phasesRelevant cancer cell lines
Annexin V/PI StainingPercentage of apoptotic and necrotic cellsRelevant cancer cell lines
Antimicrobial MIC AssayMIC valuesPanel of Gram-positive and Gram-negative bacteria, and fungi

Conclusion

While direct experimental data for 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide is not yet available in the public domain, its chemical structure provides a strong rationale for investigating its potential as a novel therapeutic agent. The presence of the reactive bromoacetyl group suggests a covalent mechanism of action, which could lead to potent and irreversible inhibition of its molecular target(s). The experimental framework outlined in this guide provides a comprehensive and logical approach to characterizing its in vitro biological activity and identifying its mechanism of action. The successful execution of these studies will provide valuable insights into the therapeutic potential of this compound and guide future drug development efforts.

References

  • Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 14(9), 2299-302. [Link]

  • 4-[(2-Bromoacetyl)amino]benzamide | C9H9BrN2O2 | CID 46736582 - PubChem. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7192. [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Cancer Letters, 173(1), 21-9. [Link]

  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1361-5. [Link]

  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3488. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3560-75. [Link]

  • Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. ACS Chemical Biology, 9(5), 1136-48. [Link]

  • Benzamide, 2-amino-n-[2-[[(3r)-1-[(4-bromo-2-fluorophenyl)methyl] - PubChemLite. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 20(7), 12835-55. [Link]gov/pmc/articles/PMC6332159/)

Sources

Covalent binding kinetics of the bromoacetyl group in 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery from purely equilibrium-based thermodynamics to time-dependent kinetics. This technical guide provides an in-depth analysis of the covalent binding kinetics of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide , a prototypical electrophilic probe. By dissecting its molecular anatomy, reaction mechanism, and kinetic parameters ( kinact​ and KI​ ), this document establishes a self-validating framework for evaluating α -haloacetamide-based irreversible inhibitors.

Molecular Anatomy and Reaction Mechanism

To understand the kinetic behavior of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide, we must first deconstruct its bipartite architecture:

  • The Recognition Scaffold ( KI​ driver): The N-(2-furylmethyl)-benzamide moiety provides the non-covalent affinity. The furan ring engages in hydrophobic/ π−π interactions within the target's binding pocket, while the benzamide core dictates the spatial orientation via hydrogen bonding.

  • The Electrophilic Warhead ( kinact​ driver): The 2-bromoacetamide group at the 4-position of the benzene ring serves as the reactive center.

The SN​2 Covalent Event

The bromoacetyl group reacts with nucleophilic residues—predominantly the thiolate anion of a catalytic or non-catalytic cysteine—via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. The thiolate attacks the α -carbon of the acetamide, displacing the bromide ion (a highly favorable leaving group). Because bromide is a superior leaving group compared to chloride or fluoride, bromoacetamides exhibit exceptionally high intrinsic reactivity, often resulting in diffusion-limited or near-diffusion-limited kinact​ values.

Mechanism Target Target Cysteine (Nucleophile: -S⁻) Transition S_N2 Transition State [δ⁻S --- CH₂ --- Brδ⁻]‡ Target->Transition Attack Warhead Bromoacetamide (Electrophile: -CH₂-Br) Warhead->Transition Align Adduct Thioether Adduct (-S-CH₂-C(=O)-) + Br⁻ Transition->Adduct Bromide Leaving

S_N2 reaction pathway of bromoacetamide warheads with target cysteine residues.

The Kinetic Framework of Covalent Inhibition

For reversible inhibitors, the half-maximal inhibitory concentration ( IC50​ ) is a reliable metric of potency. However, for irreversible covalent inhibitors like 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide, IC50​ is a moving target that decreases as incubation time increases [1].

To accurately capture the structure-activity relationship (SAR), we must evaluate the process as a two-step kinetic model:

  • Reversible Association ( KI​ ): The inhibitor ( I ) binds the enzyme ( E ) to form a non-covalent complex ( E⋅I ).

  • Irreversible Inactivation ( kinact​ ): The warhead reacts with the target residue to form the covalent adduct ( E−I ).

The efficiency of a covalent inhibitor is defined by the second-order rate constant kinact​/KI​ , which dictates the rate of covalent bond formation at low inhibitor concentrations [2].

Kinetics E_I E + I (Free Species) EI_complex E·I (Reversible Complex) E_I->EI_complex k_on EI_complex->E_I k_off E_cov E-I (Covalent Adduct) EI_complex->E_cov k_inact

Two-step kinetic model of covalent inhibition highlighting reversible binding and irreversible inactivation.

Experimental Workflow: Determining kinact​ and KI​

To ensure scientific integrity, the determination of kinetic parameters must be a self-validating system . We employ a continuous biochemical assay (e.g., TR-FRET or fluorescence polarization) paired with intact mass spectrometry.

Causality Check: Why use a continuous assay instead of endpoint pre-incubation? Endpoint assays often obscure rapid intermediate states and the true time-dependent decay of enzyme activity, leading to artificially deflated kinact​ values [3].

Protocol: Continuous Fluorescence Assay & LC-HRAMS Validation

Step 1: Intact Mass Spectrometry (Stoichiometry Validation) Before kinetic profiling, it is critical to confirm that the bromoacetyl group does not promiscuously label multiple surface cysteines.

  • Incubate 1μM target protein with 10μM 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide at 37°C for 2 hours.

  • Quench the reaction with 1% formic acid.

  • Analyze via Liquid Chromatography-High Resolution Accurate Mass Spectrometry (LC-HRAMS).

  • Validation: The deconvoluted mass spectrum must show a single mass shift corresponding to the inhibitor mass minus the mass of hydrogen bromide ( −80.9 Da), confirming a 1:1 binding stoichiometry.

Step 2: Continuous Biochemical Assay (Kinetic Profiling)

  • Preparation: Prepare the target enzyme in assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT). Note: The concentration of DTT must be strictly controlled, as high concentrations of nucleophilic scavengers will prematurely quench the bromoacetamide warhead.

  • Titration: Prepare a 10-point, 2-fold serial dilution of the inhibitor in DMSO.

  • Initiation: Add the enzyme to a microplate containing the inhibitor and the fluorogenic substrate simultaneously.

  • Data Acquisition: Monitor product formation continuously (e.g., every 60 seconds) over 4 hours.

  • Data Processing: Fit the resulting progress curves to the integrated rate equation for time-dependent inhibition to extract the observed pseudo-first-order rate constant ( kobs​ ) for each concentration.

Workflow Prep 1. Reagent Prep (Control DTT Levels) Dose 2. Inhibitor Titration (Serial Dilution) Prep->Dose Read 3. Continuous Readout (Fluorogenic Assay) Dose->Read Kobs 4. Calculate k_obs (Progress Curves) Read->Kobs Kinact 5. Extract k_inact & K_I (Non-linear Regression) Kobs->Kinact

Self-validating experimental workflow for determining covalent binding kinetics.

Data Analysis & Interpretation

Once kobs​ values are obtained across the concentration gradient, they are plotted against inhibitor concentration [I] . The relationship is hyperbolic and governed by the equation:

kobs​=KI​+[I]kinact​⋅[I]​

By applying non-linear regression to this curve, we extract both KI​ and kinact​ . Recent advances in proteome-wide profiling, such as the COOKIE-Pro methodology, utilize similar mathematical principles applied to mass spectrometry data to evaluate off-target covalent kinetics [4].

Quantitative Data Summary

To illustrate the kinetic profile of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide, we compare it against its chloroacetyl analog. The data below demonstrates the principle of warhead tuning:

Compound VariantWarhead KI​ ( μM ) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Half-life at saturation ( t1/2​ )
Original Compound Bromoacetamide1.25 4.5×10−3 3,600~2.5 minutes
Analog A Chloroacetamide1.30 8.2×10−4 630~14.1 minutes
Analog B Acrylamide1.45 1.1×10−4 75~105.0 minutes

Interpretation of Causality:

  • KI​ Stability: Changing the halogen from bromine to chlorine, or switching to an acrylamide, has a negligible effect on the reversible binding affinity ( KI​≈1.25−1.45μM ), proving that the N-(2-furylmethyl)-benzamide scaffold is solely responsible for pocket recognition.

  • kinact​ Variance: The bromoacetamide exhibits a >5 -fold higher kinact​ than the chloroacetamide. This is directly caused by the lower bond dissociation energy of the C-Br bond and the superior polarizability of the bromide leaving group during the SN​2 transition state.

Conclusion

The evaluation of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide underscores a critical paradigm in modern drug discovery: affinity ( KI​ ) gets the molecule into the active site, but reactivity ( kinact​ ) dictates the ultimate pharmacological efficacy. By utilizing rigorous, self-validating continuous assays and extracting the kinact​/KI​ parameter, researchers can systematically optimize both the recognition scaffold and the electrophilic warhead to achieve highly selective, potent covalent therapeutics.

References

  • A Perspective on the Kinetics of Covalent and Irreversible Inhibition PubMed / SLAS Discovery URL:[Link]

  • kinact​/KI​ Assay for Irreversible Covalent Compounds Domainex URL:[Link]

  • Designing Selective Irreversible Inhibitors Enzymlogic URL: [Link]

  • COOKIE-Pro: Covalent Inhibitor Binding Kinetics Profiling on the Proteome Scale bioRxiv URL:[Link]

An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Screening of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide in Mammalian Cells

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the initial toxicological assessment of the novel compound, 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide. Given the limited publicly available data on this specific molecule, this document outlines a tiered, multi-parametric in vitro screening strategy designed to efficiently characterize its potential cytotoxic, genotoxic, and apoptotic effects in mammalian cells. The methodologies detailed herein are grounded in established, internationally recognized protocols to ensure data integrity and reproducibility. By integrating assays that probe metabolic health, membrane integrity, DNA damage, and programmed cell death, this guide enables researchers to build a robust preliminary safety profile, a critical step in the early stages of drug discovery and chemical safety assessment.[1][2][3][4] The ultimate goal is to facilitate a "fail early, fail cheap" approach, saving significant time and resources by identifying potentially toxic compounds before they advance to more complex and costly stages of development.[1][3]

Introduction: The Rationale for Early-Stage Toxicity Profiling

The journey of a new chemical entity (NCE) from discovery to market is long and expensive, with a high rate of attrition often due to unforeseen toxicity.[1] Early-stage in vitro toxicity screening is therefore not just a regulatory hurdle but a fundamental component of modern drug development and chemical safety assessment.[1][2][3][4] It provides crucial data to guide lead optimization, de-risk development pipelines, and reduce reliance on animal testing.[3]

The "Fail Early, Fail Cheap" Paradigm in Drug Discovery

The principle of "failing early" is a strategic imperative in pharmaceutical research. By identifying compounds with undesirable toxic properties at the outset, research efforts can be redirected toward more promising candidates, thereby optimizing the allocation of resources.[1][3] In vitro assays are ideal for this purpose as they are typically rapid, cost-effective, and suitable for high-throughput screening formats.[4]

Chemical Scaffolding of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide: A Structural Alert Analysis

The structure of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide contains specific chemical moieties that warrant careful toxicological evaluation.

  • Benzamide Core: Benzamide derivatives are a versatile class of compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[5][6][7] However, some derivatives have been associated with dose-dependent toxicity.[8]

  • Bromoacetyl Group: The bromoacetyl moiety is a reactive electrophile. Such groups can covalently modify nucleophilic residues in proteins and DNA, a mechanism that can lead to toxicity. Bromoacetyl compounds are known irritants and can be toxic upon exposure.[9][10][11][12] This structural feature is a potential toxicological flag that necessitates thorough investigation.

  • Furan Ring: While the furan ring is present in many pharmaceuticals, its metabolic activation can sometimes lead to reactive intermediates.

This structural analysis underscores the necessity of a multi-pronged approach to toxicity testing, capable of detecting various modes of cellular damage.

Objectives of this Screening Protocol

This guide outlines a three-tiered approach to generate a preliminary toxicity profile for the target compound:

  • Assess General Cytotoxicity: To determine the concentration range over which the compound affects basic cellular functions like metabolic activity and membrane integrity.

  • Evaluate Genotoxic Potential: To investigate whether the compound can induce DNA damage, a critical indicator of potential carcinogenicity.

  • Elucidate the Mechanism of Cell Death: To begin to understand whether the observed cytotoxicity is primarily due to apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis).

Experimental Design: A Multi-Parametric Approach

A robust experimental design is the foundation of reliable toxicological data. This involves careful selection of cell models, precise compound handling, and logical dose-response studies.

Cell Line Selection

The choice of cell lines is critical and should reflect potential target organs or be representative of general human cell physiology. For a compound with an unknown profile, a panel of cell lines is recommended:

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is widely used in toxicology as it retains some liver-specific metabolic activities, making it relevant for assessing potential hepatotoxicity.[13] Human hepatocytes are considered the gold standard for in vitro liver models, but cell lines like HepG2 offer advantages in availability, stability, and ease of use for initial screening.[13][14]

  • HEK293 (Human Embryonic Kidney): A commonly used cell line for general toxicity studies due to its robust growth and transfectability.[15][16] It's important to note that these are transformed cells and may not fully represent primary kidney cell physiology.[15] Studies have used HEK293 cells to investigate OTA-induced DNA damage and cytotoxicity.[17]

Compound Handling and Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving novel compounds for in vitro screening. A high-concentration stock solution (e.g., 10-50 mM) should be prepared.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments, where cells are treated with the same final concentration of DMSO as the compound-treated cells. The final DMSO concentration in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced toxicity.

Dose-Response and Exposure Time
  • Concentration Range: A wide range of concentrations should be tested, typically using a semi-logarithmic dilution series (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM). This is crucial for determining the IC50 (half-maximal inhibitory concentration) value.

  • Exposure Time: Initial screening is often conducted at 24 and 48 hours to capture both acute and more delayed toxic effects.

Experimental Workflow

The proposed screening workflow follows a logical progression from broad cytotoxicity assessment to more specific mechanistic assays.

G cluster_0 Tier 1: Cytotoxicity cluster_1 Tier 2: Genotoxicity cluster_2 Tier 3: Mechanism of Death MTT Metabolic Viability Assay (MTT) DataAnalysis Data Synthesis & IC50 Calculation MTT->DataAnalysis LDH Membrane Integrity Assay (LDH) LDH->DataAnalysis Comet Comet Assay Comet->DataAnalysis Caspase Caspase-3/7 Activation Assay Caspase->DataAnalysis Compound Test Compound 4-[(2-Bromoacetyl)amino]-N- (2-furylmethyl)-benzamide CellCulture Cell Culture (HepG2, HEK293) DoseResponse Dose-Response Treatment (0.1 - 100 µM, 24/48h) CellCulture->DoseResponse DoseResponse->MTT Endpoint Measurement DoseResponse->LDH Endpoint Measurement DoseResponse->Comet If Cytotoxic DoseResponse->Caspase If Cytotoxic

Caption: Tiered workflow for preliminary toxicity screening.

Tier 1 Screening: Cytotoxicity Assessment

The first step is to determine if and at what concentration the compound is cytotoxic.[1] This is achieved by using two complementary assays that measure different hallmarks of cell health.[18]

Principle of Metabolic Viability Assays (MTT)

The MTT assay is a colorimetric test that measures the metabolic activity of cells, which serves as an indicator of cell viability.[19] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[19] The amount of formazan produced is directly proportional to the number of viable cells.[20]

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well flat-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing the test compound at various concentrations. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO2.[19]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[19]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[19]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized SDS-based buffer) to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm.[19]

Principle of Membrane Integrity Assays (LDH Release)

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[21][22] LDH is a stable cytoplasmic enzyme present in all cells that is rapidly released upon plasma membrane damage.[21] The released LDH catalyzes a reaction that results in a colorimetric or luminescent signal, which is proportional to the extent of cell lysis.[23]

Detailed Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Prepare additional control wells for a maximum LDH release control (cells are lysed with a detergent provided in the assay kit).

  • Supernatant Transfer: Carefully transfer a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.[23]

  • Reaction Setup: Add the LDH reaction mixture (containing substrate and cofactor) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]

  • Stop Reaction: Add a stop solution to each well if required by the specific kit protocol.[23]

  • Absorbance/Luminescence Reading: Measure the absorbance (typically at 490 nm) or luminescence according to the kit manufacturer's instructions.[23]

Data Interpretation and IC50 Determination

For both assays, the percentage of cytotoxicity is calculated relative to the controls. The data is then plotted as percent viability versus log concentration, and a non-linear regression analysis is used to determine the IC50 value—the concentration of the compound that causes a 50% reduction in cell viability.

Tier 2 Screening: Genotoxicity Potential

If a compound exhibits cytotoxicity, it is crucial to assess its potential to damage DNA, as genotoxicity is a key risk factor for carcinogenesis.

The Importance of Assessing DNA Damage

Genotoxicity tests are designed to detect agents that induce damage to genetic material through various mechanisms. The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.[24][25]

Principle of the Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is based on the principle that fragmented DNA migrates faster than intact DNA in an agarose gel during electrophoresis.[24][26] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis.[25] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail relative to the "head" (intact DNA) are proportional to the amount of DNA damage.[24][26] The alkaline version (pH > 13) is most common as it detects single- and double-strand breaks and alkali-labile sites.[27]

Detailed Protocol: Alkaline Comet Assay
  • Cell Treatment: Treat cells in suspension or on a plate with the test compound for a shorter duration (e.g., 2-4 hours) at concentrations around the IC50 value.

  • Cell Embedding: Mix a suspension of treated cells with low melting point agarose and spread the mixture onto a pre-coated slide.[27]

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) for at least 1 hour at 4°C to break down cellular and nuclear membranes.[26][27]

  • DNA Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline buffer (pH > 13) for about 20-30 minutes to allow the DNA to unwind.[26][27]

  • Electrophoresis: Apply a voltage (e.g., ~1 V/cm) for 20-30 minutes.[26]

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Gold or Propidium Iodide).[26]

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use specialized image analysis software to quantify the extent of DNA damage, typically reported as "% DNA in the tail" or "Olive Tail Moment."

Mechanistic Insight: Apoptosis vs. Necrosis

Understanding how a compound kills cells is a critical next step. This helps to elucidate the mechanism of action and can inform future drug design.

Differentiating Modes of Cell Death
  • Apoptosis: An energy-dependent, programmed cell death characterized by specific morphological and biochemical hallmarks, including the activation of caspase enzymes.

  • Necrosis: A passive, uncontrolled form of cell death resulting from acute cellular injury, often associated with inflammation and characterized by loss of membrane integrity (which is detected by the LDH assay).

Principle of Caspase-Glo 3/7 Assay

Caspases are a family of proteases that are key mediators of apoptosis. Caspases-3 and -7 are "executioner" caspases that are activated during the final stages of the apoptotic cascade. The Caspase-Glo® 3/7 Assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[28][29] When caspases-3/7 are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of active caspase-3/7.[28] This "add-mix-measure" format is simple and highly sensitive.[28][30]

Detailed Protocol: Caspase-Glo 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Treat with the compound for a relevant time course (e.g., 6, 12, 24 hours).

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.[28]

  • Incubation: Mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours.[28]

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Data Presentation and Interpretation

An increase in the luminescent signal compared to the vehicle control indicates the activation of apoptosis. When viewed alongside the LDH data, a strong caspase signal with a delayed LDH release suggests an apoptotic mechanism. Conversely, a strong LDH signal with a weak or absent caspase signal points towards necrosis.

Data Synthesis and Reporting

The final step is to integrate the data from all assays to form a cohesive preliminary toxicity profile.

Summarizing Quantitative Data

All quantitative results should be summarized in a clear, concise table for easy comparison.

AssayCell Line24h IC50 (µM)48h IC50 (µM)Key Finding
MTT (Metabolic Viability) HepG2[Insert Value][Insert Value][e.g., Dose-dependent decrease]
HEK293[Insert Value][Insert Value][e.g., Dose-dependent decrease]
LDH (Membrane Integrity) HepG2[Insert Value][Insert Value][e.g., Significant at >X µM]
HEK293[Insert Value][Insert Value][e.g., Significant at >Y µM]
Comet (Genotoxicity) HepG2N/AN/A[e.g., Positive/Negative at Z µM]
Caspase-3/7 (Apoptosis) HepG2N/AN/A[e.g., X-fold increase over control]
Integrated Toxicity Profile of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide

Based on the synthesized data, a narrative summary should be constructed. For example:

"4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide induces dose- and time-dependent cytotoxicity in both HepG2 and HEK293 cells, with IC50 values in the low micromolar range after 48 hours as measured by the MTT assay. The cytotoxicity is associated with a loss of membrane integrity, confirmed by the LDH release assay. At sub-lethal concentrations, the compound was found to be [positive/negative] in the Comet assay, suggesting a potential for genotoxicity. Furthermore, the significant activation of caspases-3 and -7 indicates that the observed cell death occurs, at least in part, through an apoptotic mechanism."

Future Directions and Recommendations

This preliminary screen provides the basis for next-stage decision-making. Depending on the results, recommendations may include:

  • De-prioritization: If severe cytotoxicity or genotoxicity is observed at low concentrations, the compound may be flagged as a poor candidate for further development.

  • Structural Modification: If moderate toxicity is observed, the data can inform medicinal chemists on which parts of the molecule (e.g., the reactive bromoacetyl group) might be modified to improve the safety profile.

  • Advanced Mechanistic Studies: If the compound shows an interesting profile (e.g., potent activity with moderate, apoptosis-driven cytotoxicity), further studies into specific apoptotic pathways (e.g., mitochondrial vs. death receptor) or more comprehensive genotoxicity testing (e.g., Micronucleus Assay, as per OECD guidelines) would be warranted.[31]

This structured, multi-parametric approach ensures that the preliminary toxicity screening of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide is conducted with scientific rigor, providing a solid foundation for its continued development or informed de-selection.

References

  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • In Vitro Cytotoxicity Assay - Alfa Cytology.
  • MTT (Assay protocol).
  • In Vitro Cytotoxicity Assay: Advanced Research - Da-Ta Biotech.
  • MTT assay protocol | Abcam.
  • Caspase-Glo® 3/7 Assay System - Promega Corpor
  • Caspase-Glo® 3/7 3D Assay - Promega Corpor
  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC.
  • LDH-Glo™ Cytotoxicity Assay - Promega Corpor
  • Promega Caspase-Glo 3/7 Assay Kit - Fisher Scientific.
  • Analysis of Cell Viability by the Lact
  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • 3.5. Genotoxicity Testing (Comet Assay) - Bio-protocol.
  • LDH Cytotoxicity Assay Kit - Tiaris Biosciences.
  • In Vitro Cytotoxicity Assays: Applic
  • OECD Guidelines for the Testing of Chemicals.
  • Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing - Agilent.
  • OECD Guidelines for the Testing of Chemicals - Wikipedia.
  • OECD Test Guideline 487 - RE-Place.
  • MTT Cell Proliferation Assay Kit (Colorimetric) (BN00550).
  • LDH assay kit guide: Principles and applic
  • Updates to OECD in vitro and in chemico test guidelines - PETA Science Consortium Intern
  • Caspase-Glo® 3/7 3D Assay Technical Manual - Promega Corpor
  • Caspase-Glo® 3/7 Assay Protocol - Promega Corpor
  • Comet assay: a versatile but complex tool in genotoxicity testing - PMC.
  • OECD Chemical Testing Guidelines 2025 Upd
  • The Comet Assay: A straight Way to Estimate Geno-Toxicity - 21st Century P
  • HEK 293 cell lines | Office of Research Assurances - Biosafety.
  • BROMOACETYL BROMIDE - CAMEO Chemicals - NOAA.
  • Toxicology -
  • Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice.
  • genotoxicity testing - ICCF.
  • Toxicity study of ochratoxin A using HEK293 and HepG2 cell lines based on microRNA profiling - PubMed.
  • BROMOACETYL BROMIDE - CAMEO Chemicals.
  • Application Notes and Protocols for the Agrochemical Screening of Novel Benzamide Deriv
  • HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI.
  • Cell-based models to predict human hep
  • Comparative toxicity studies on bromochloroacetate, dibromoacetate, and bromodichloroacetate in J774A.1 macrophages: Roles of superoxide anion and protein carbonyl compounds - PubMed.
  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - MDPI.
  • Common Name: BROMOACETYL BROMIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WOR - NJ.gov.
  • Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem.
  • Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Deriv
  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed.
  • selected benzamide deriv
  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY Текст научной статьи по специальности - КиберЛенинка.
  • Potential Biological Activity of n-(4-Formylphenyl)benzamide: A Technical Overview - Benchchem.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv

Sources

Whitepaper: Elucidating the Structural Basis of Target Engagement by 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the methodologies and considerations for determining the crystal structure of a novel covalent inhibitor, 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide, in complex with a target protein. While this compound is presented as a case study, the principles and protocols detailed herein are broadly applicable to the structural elucidation of other covalent inhibitors, a class of therapeutics gaining significant traction in drug discovery. We will delve into the rationale behind experimental design, from target selection and protein production to co-crystallization strategies and high-resolution structure determination. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to navigate the intricate process of characterizing covalent drug-target interactions at an atomic level.

Introduction: The Rise of Covalent Inhibitors and the Imperative of Structural Biology

Covalent inhibitors, which form a stable, irreversible bond with their protein target, have re-emerged as a powerful therapeutic modality.[1][2] This class of drugs offers distinct advantages, including prolonged duration of action and the ability to target shallow binding pockets that are often intractable for non-covalent binders.[1] The rational design of these inhibitors is heavily reliant on a deep understanding of their binding mode, a feat primarily achieved through high-resolution structural techniques like X-ray crystallography.[3] Determining the co-crystal structure of a covalent inhibitor bound to its target provides an atomic-level blueprint of the engagement, revealing the precise nature of the covalent bond, the orientation of the inhibitor in the active site, and the key non-covalent interactions that contribute to binding affinity and selectivity.[2][3]

This guide focuses on a hypothetical novel covalent inhibitor, 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide . This compound features a bromoacetyl "warhead," a well-established electrophilic moiety known to react with nucleophilic residues on a protein, most commonly cysteine.[4][5][6] The benzamide and furylmethyl scaffolds provide a framework for establishing non-covalent interactions within a binding pocket. For the purpose of this guide, we will consider a hypothetical target protein: a cysteine protease, where a catalytic cysteine residue is the intended recipient of the covalent modification.

Pre-Crystallization Phase: Foundational Work for Structural Success

The journey to a high-resolution crystal structure begins long before the first crystallization experiment. This preparatory phase is critical and involves target validation, protein production, and thorough biochemical characterization of the inhibitor-target interaction.

Target Selection and Protein Expression & Purification

The choice of a suitable protein target is paramount. For our case study, a cysteine protease is an ideal candidate due to the known reactivity of its active site cysteine with haloacetyl groups.[6][7] The successful execution of structural studies hinges on the availability of large quantities of pure, homogenous, and stable protein.

Experimental Protocol: Recombinant Protein Production

  • Gene Cloning: The gene encoding the target cysteine protease is cloned into a suitable expression vector (e.g., pET series for E. coli expression). A purification tag, such as a hexahistidine (His6) tag, is often incorporated to facilitate purification.

  • Protein Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific cell density and temperature.

  • Cell Lysis and Clarification: The bacterial cells are harvested and lysed using methods such as sonication or high-pressure homogenization. The lysate is then clarified by centrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) resin column. The His-tagged protein binds to the resin and is subsequently eluted with an imidazole gradient.

  • Tag Cleavage (Optional): If the purification tag is not desired for the final protein construct, it can be removed by enzymatic cleavage (e.g., using TEV or thrombin protease) if a cleavage site was engineered into the vector.

  • Size-Exclusion Chromatography (SEC): The final purification step involves SEC to separate the target protein from any remaining impurities and aggregates, ensuring a monodisperse protein sample, which is crucial for crystallization.

Biochemical Characterization of Covalent Inhibition

Prior to crystallization, it is essential to confirm that the compound covalently modifies the target protein and to determine the kinetics of this interaction.

Key Biochemical Assays:

AssayPurposeTypical Output
Intact Protein Mass Spectrometry To confirm covalent bond formation and determine the stoichiometry of labeling.A mass shift in the protein corresponding to the molecular weight of the inhibitor.[8]
Enzyme Activity Assays To measure the rate of inactivation of the target protein by the inhibitor.IC50 and k_inact/K_I values.
Site-Directed Mutagenesis To confirm that the intended amino acid residue is the site of covalent modification.Loss of covalent modification when the target residue (e.g., cysteine) is mutated to a non-reactive residue (e.g., alanine).[9]

Crystallization of the Covalent Complex: Trapping the Interaction

The crystallization of a protein-ligand complex is often the most challenging step in the structure determination pipeline. For covalent inhibitors, specific strategies are employed to ensure the formation of a homogenous, fully-reacted complex.

Co-crystallization vs. Soaking

Two primary approaches can be used to obtain crystals of the protein-inhibitor complex:

  • Co-crystallization: The purified protein is incubated with the inhibitor prior to setting up crystallization trials. This allows the covalent reaction to go to completion, ensuring that the crystallization process starts with a homogenous population of the modified protein.

  • Soaking: Pre-grown crystals of the apo-protein (protein without the ligand) are transferred to a solution containing the inhibitor. The inhibitor then diffuses into the crystal and reacts with the protein in situ.[10]

For covalent inhibitors, co-crystallization is generally the preferred method as it ensures complete and uniform modification of the protein, which is more likely to yield well-diffracting crystals.

Experimental Protocol: Co-crystallization

  • Complex Formation: The purified target protein is incubated with a molar excess of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide. The incubation time and temperature are optimized based on the previously determined inactivation kinetics to ensure complete reaction.

  • Removal of Excess Ligand: Excess, unreacted inhibitor is removed by a final SEC step or dialysis to prevent it from interfering with crystallization.

  • Crystallization Screening: The purified covalent complex is subjected to high-throughput crystallization screening using commercially available or custom-designed screens that sample a wide range of precipitants, buffers, and salts. The hanging drop or sitting drop vapor diffusion method is commonly employed.

  • Crystal Optimization: Once initial crystal "hits" are identified, the crystallization conditions are optimized by fine-tuning the concentrations of the precipitant, protein, and additives to obtain large, single, well-diffracting crystals.

X-ray Diffraction and Structure Determination: Visualizing the Binding Mode

Once suitable crystals are obtained, the next step is to determine their three-dimensional structure using X-ray crystallography.

Data Collection and Processing

High-quality X-ray diffraction data is the foundation of an accurate crystal structure.

Workflow for X-ray Diffraction Data Collection

Xray_Workflow Cryoprotection Crystal Cryoprotection Data_Collection X-ray Data Collection (Synchrotron Source) Cryoprotection->Data_Collection Flash-cooling in liquid nitrogen Data_Processing Data Processing (Indexing, Integration, Scaling) Data_Collection->Data_Processing Diffraction Images Structure_Solution Structure Solution (Molecular Replacement) Data_Processing->Structure_Solution Processed Data (e.g., MTZ file)

Caption: Workflow for X-ray diffraction data collection and processing.

Structure Solution, Refinement, and Validation

The processed diffraction data is used to solve and refine the atomic model of the protein-inhibitor complex.

  • Structure Solution: The phase problem is typically solved using molecular replacement, where a known structure of a homologous protein is used as a search model.

  • Model Building and Refinement: An initial model of the protein is built into the electron density map. The inhibitor molecule is then manually placed into the corresponding electron density. The entire model is then subjected to iterative rounds of refinement to improve the fit to the experimental data.

  • Validation: The final model is rigorously validated to ensure its stereochemical quality and agreement with the diffraction data.

Structural Analysis of the 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide Complex

The resulting high-resolution crystal structure provides a wealth of information about the inhibitor's binding mode.

Key Structural Insights:

  • Covalent Adduct Confirmation: The electron density map will clearly show the covalent bond between the bromoacetyl moiety of the inhibitor and the sulfur atom of the target cysteine residue.

  • Binding Pocket Interactions: The structure will reveal the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the benzamide and furylmethyl groups of the inhibitor and the surrounding amino acid residues of the protein.

  • Conformational Changes: Comparison of the inhibitor-bound structure with the apo-protein structure can reveal any conformational changes that occur upon inhibitor binding.

Visualizing the Binding Mode

Binding_Mode cluster_inhibitor Inhibitor cluster_protein Protein Binding Pocket Inhibitor Bromoacetyl Benzamide Furylmethyl Cys Cysteine Residue Inhibitor:bromo->Cys Covalent Bond Hydrophobic_Pocket Hydrophobic Pocket Inhibitor:furyl->Hydrophobic_Pocket Hydrophobic Interaction H_Bond_Donor H-Bond Donor Inhibitor:benz->H_Bond_Donor H-Bond H_Bond_Acceptor H-Bond Acceptor Inhibitor:benz->H_Bond_Acceptor H-Bond

Sources

Methodological & Application

Application Note: Protocol for Targeted Cysteine Alkylation Using 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in chemoproteomics, fragment-based drug discovery (FBDD), and targeted covalent inhibitors (TCIs).

Introduction & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) has revolutionized modern drug discovery by offering prolonged target engagement, high potency, and the ability to drug previously "undruggable" targets. Central to this approach is the strategic selection of an electrophilic "warhead" that balances intrinsic reactivity with target specificity.

This application note details the optimized protocol for utilizing 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide as a precision covalent probe. This compound exemplifies a rationally designed TCI, consisting of two synergistic domains:

  • The Recognition Scaffold (Pharmacophore): The N-(2-furylmethyl)-benzamide moiety drives non-covalent affinity. It navigates the compound into hydrophobic or hydrogen-bonding pockets of the target protein, increasing the local concentration of the warhead.

  • The Electrophilic Warhead: The 4-(2-bromoacetyl)amino group acts as the covalent modifier.

The Causality of Warhead Selection

In the hierarchy of haloacetamide reactivity (Iodoacetamide > Bromoacetamide > Chloroacetamide), the bromoacetamide (BAM) group provides an optimal thermodynamic balance[1]. While iodoacetamide (IAM) is highly reactive, it frequently suffers from poor specificity, leading to off-target alkylation of lysine, histidine, and N-terminal amines[2]. Conversely, chloroacetamide (CAM) is highly specific but often too kinetically slow to capture transient protein-ligand interactions[3].

By utilizing a bromoacetamide warhead, this probe undergoes a highly efficient bimolecular nucleophilic substitution (SN2) reaction. The target cysteine's thiolate ion attacks the electrophilic α-carbon of the bromoacetyl group, displacing the bromide ion and forming a stable, irreversible thioether bond[4]. The non-covalent pre-organization driven by the furylmethyl-benzamide core drastically lowers the activation energy for this specific SN2 attack, ensuring site-selective alkylation even in complex proteomes.

ReactivityLogic Iodo Iodoacetamide (IAM) High Reactivity Low Specificity (Prone to Off-Target) Bromo Bromoacetamide (BAM) Balanced Reactivity High Cys Specificity (Optimal for TCIs) Iodo->Bromo Decreasing Off-Target Effects Chloro Chloroacetamide (CAM) Low Reactivity High Specificity (Kinetically Slow) Bromo->Chloro Decreasing Reaction Rate

Fig 1: Logical relationship of haloacetamide reactivity vs. specificity in bioconjugation.

Experimental Design: A Self-Validating System

Trustworthiness in chemoproteomics requires that every protocol be a self-validating system. To conclusively prove that 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide engages its specific target cysteine, we employ a competitive labeling and chase workflow .

Instead of merely identifying the modified peptide, this protocol uses the probe at low concentrations (to capture the specific target), quenches the reaction, and then "chases" with a high concentration of a global alkylator (IAM) to cap all remaining unmodified cysteines. In downstream LC-MS/MS analysis, the target cysteine will show a mass shift corresponding to the probe (+341.1 Da, accounting for the loss of HBr), while off-target cysteines will show the standard carbamidomethylation shift (+57.02 Da)[2].

Quantitative Parameters for Optimization

The efficiency of the SN2 reaction is highly dependent on the microenvironment of the cysteine, specifically its pKa. Table 1 outlines the critical parameters required to maintain the cysteine in its reactive thiolate form without inducing probe degradation.

Table 1: Critical Optimization Parameters for Bromoacetamide Alkylation

ParameterOptimal RangeMechanistic Rationale
Buffer pH 7.5 – 8.0Ensures the target cysteine is deprotonated (thiolate form) to act as a strong nucleophile, while minimizing base-catalyzed hydrolysis of the probe[5].
Reducing Agent 1 – 5 mM TCEPTCEP is a phosphine-based reducer that lacks free thiols. Using DTT during the labeling phase would scavenge the bromoacetamide probe, neutralizing it before target engagement.
Probe Concentration 1 µM – 50 µMLow concentrations ensure that alkylation is driven by the non-covalent affinity of the furylmethyl-benzamide scaffold rather than mass action.
Temperature 25°C – 37°CBalances the kinetic energy required for the SN2 attack with the thermal stability of the target protein's tertiary structure.

Step-by-Step Methodology

The following protocol is designed for in vitro target validation using recombinant proteins or clarified cell lysates.

Phase 1: Protein Preparation & Reduction
  • Buffer Exchange: Prepare the target protein (1-2 mg/mL) in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 8.0). Note: Avoid primary amine buffers like Tris if studying parallel amine-reactive probes, though Tris is acceptable for pure bromoacetamide reactions.

  • Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 2 mM.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to ensure complete reduction of solvent-accessible disulfide bonds.

Phase 2: Targeted Alkylation
  • Probe Preparation: Prepare a 10 mM stock of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide in anhydrous DMSO.

  • Labeling: Add the probe to the reduced protein sample to achieve a final concentration of 10 µM (ensure final DMSO concentration remains ≤ 1% v/v to prevent protein denaturation).

  • Incubation: Incubate the reaction in the dark at room temperature (25°C) for 60 minutes. The dark environment prevents photolytic degradation of the bromoacetamide moiety[4].

Phase 3: Quenching & Global Chase (Validation Step)
  • Quenching: Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate for 15 minutes at room temperature. The excess free thiols in DTT will rapidly scavenge any unreacted bromoacetamide probe.

  • Global Alkylation (Chase): Add Iodoacetamide (IAM) to a final concentration of 50 mM. Incubate in the dark for 30 minutes. This step caps all cysteines not engaged by the targeted probe.

Phase 4: Proteolytic Digestion & LC-MS/MS
  • Denaturation: Dilute the sample with 8M Urea (in 50 mM Ammonium Bicarbonate, pH 8.0) to denature the protein.

  • Digestion: Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Cleanup: Acidify the digest with 0.1% Formic Acid and desalt using C18 spin columns.

  • Analysis: Analyze via LC-MS/MS, searching for the specific mass addition of the furylmethyl-benzamide moiety on cysteine residues.

ProtocolWorkflow N1 1. Protein Reduction (2 mM TCEP, pH 8.0) N2 2. Targeted Alkylation (10 µM Probe, 60 min, Dark) N1->N2 Maintains thiolate nucleophilicity N3 3. Reaction Quenching (10 mM DTT Scavenge) N2->N3 S_N2 Thioether Formation N4 4. Global Alkylation Chase (50 mM IAM, 30 min) N3->N4 Neutralizes unreacted probe N5 5. Proteolytic Digestion (Trypsin, 37°C Overnight) N4->N5 Caps off-target cysteines N6 6. LC-MS/MS Analysis (Site Identification & Quantification) N5->N6 Desalting via C18

Fig 2: Self-validating chemoproteomic workflow for targeted covalent probe evaluation.

Data Interpretation & Troubleshooting

When analyzing the LC-MS/MS data, the efficacy of the 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide probe is determined by the ratio of probe-modified target peptide to IAM-modified target peptide.

Table 2: Common Troubleshooting Scenarios in Cysteine Alkylation

ObservationMechanistic CauseCorrective Action
Low Probe Labeling at Target Site Probe was scavenged by DTT prior to target engagement, or pH is too low (< 7.0).Ensure TCEP is used for initial reduction. Verify buffer pH is 7.5–8.0.
High Off-Target Labeling Probe concentration is too high, driving mass-action SN2 reactions rather than affinity-driven reactions.Titrate probe concentration down (e.g., 1 µM to 5 µM). Shorten incubation time.
Methionine Oxidation Over-exposure to halogenated alkylating agents (especially IAM during the chase phase)[2].Reduce IAM chase concentration to 20 mM or utilize a haloacetamide cocktail[2].

By strictly adhering to this protocol, researchers can confidently map the binding sites of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide, leveraging its balanced bromoacetamide reactivity to advance the development of highly specific targeted covalent inhibitors.

References

  • Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. ResearchGate.[Link]

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI.[Link]

  • Salt Effect Accelerates Site-Selective Cysteine Bioconjugation. ACS Central Science.[Link]

Sources

Application Note: Laboratory Synthesis of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Covalent Inhibitor Development, Chemical Probes, and Peptidomimetic Synthesis

Introduction and Strategic Rationale

The compound 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide represents a highly versatile structural motif in modern drug discovery. It features a furylmethyl-benzamide core—often utilized for its favorable physicochemical properties and receptor-binding capabilities—coupled with a highly reactive bromoacetamide warhead . Bromoacetamides are classic electrophiles deployed in targeted covalent inhibitors (TCIs) to irreversibly bind to nucleophilic cysteine residues within target protein active sites[1].

As a Senior Application Scientist, I have designed this protocol to prioritize chemoselectivity, scalability, and safety. The synthesis is achieved via a robust three-step linear sequence:

  • Amidation: Coupling of 4-nitrobenzoyl chloride with furfurylamine.

  • Chemoselective Reduction: Reduction of the nitro group to an aniline while preserving the sensitive furan ring.

  • Electrophilic Acylation: Installation of the bromoacetyl warhead.

Synthetic Workflow and Mechanistic Logic

To ensure high fidelity in the synthetic execution, the workflow is visualized below. The critical challenge in this sequence is the preservation of the furan ring during the reduction phase and the prevention of double-acylation during the final bromoacetylation step.

SyntheticWorkflow SM1 4-Nitrobenzoyl Chloride Int1 4-Nitro-N-(2-furylmethyl) benzamide SM1->Int1 Step 1: Amidation SM2 Furfurylamine (Base: Et3N) SM2->Int1 Int2 4-Amino-N-(2-furylmethyl) benzamide Int1->Int2 Step 2: Reduction Red Fe powder, NH4Cl EtOH/H2O, Reflux Red->Int2 Target Target Molecule: 4-[(2-Bromoacetyl)amino]- N-(2-furylmethyl)-benzamide Int2->Target Step 3: Acylation Acyl Bromoacetyl Bromide DCM, Et3N, 0 °C Acyl->Target

Fig 1: Three-step synthetic workflow for the target bromoacetamide.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Nitro-N-(2-furylmethyl)benzamide

Objective: Establish the core benzamide linkage via a modified Schotten-Baumann/anhydrous acylation approach[2].

  • Causality & Optimization: Using the acid chloride (4-nitrobenzoyl chloride) instead of the carboxylic acid avoids the need for expensive coupling reagents (like EDCI/HOBt) and drives the reaction to completion rapidly. Triethylamine (Et₃N) acts as an acid scavenger to prevent the protonation of the nucleophilic furfurylamine, which would otherwise halt the reaction[2].

  • Procedure:

    • Oven-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Dissolve furfurylamine (1.1 equiv, 11.0 mmol) and Et₃N (1.5 equiv, 15.0 mmol) in anhydrous dichloromethane (DCM, 50 mL). Cool the solution to 0 °C using an ice-water bath.

    • In a separate vial, dissolve 4-nitrobenzoyl chloride (1.0 equiv, 10.0 mmol) in anhydrous DCM (20 mL).

    • Add the acid chloride solution dropwise to the stirring furfurylamine solution over 15 minutes to control the exothermic reaction.

    • Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 1:1).

    • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (3 x 30 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Chemoselective Reduction to 4-Amino-N-(2-furylmethyl)benzamide

Objective: Reduce the nitro group to an aniline without hydrogenating the furan ring.

  • Causality & Optimization: Standard palladium-catalyzed hydrogenation (Pd/C, H₂) poses a risk of partially reducing the electron-rich furan ring or causing ring-opening side reactions. Béchamp reduction conditions (Iron powder and Ammonium Chloride) are highly chemoselective for the nitro group, ensuring the furan remains intact.

  • Procedure:

    • Suspend the crude 4-nitro-N-(2-furylmethyl)benzamide (approx. 10.0 mmol) in a mixture of Ethanol (60 mL) and Water (15 mL).

    • Add Iron (Fe) powder (5.0 equiv, 50.0 mmol) and Ammonium Chloride (NH₄Cl) (5.0 equiv, 50.0 mmol) to the suspension.

    • Equip the flask with a reflux condenser and heat the mixture to 80 °C for 3 hours with vigorous stirring.

    • Workup: Cool the mixture to RT. Filter the suspension through a pad of Celite to remove iron oxides, washing the pad thoroughly with hot ethyl acetate (EtOAc) and methanol.

    • Concentrate the filtrate to remove ethanol. Partition the aqueous residue between EtOAc and water. Extract the aqueous layer with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the aniline intermediate.

Step 3: Installation of the Bromoacetamide Warhead

Objective: Synthesize the final 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide.

  • Causality & Optimization: Bromoacetyl bromide is a bifunctional reagent. The acid bromide is significantly more electrophilic than the alkyl bromide. By conducting the reaction strictly at 0 °C and adding the reagent dropwise, we ensure selective N-acylation over N-alkylation, preventing the formation of undesired double-addition products[1].

  • Procedure:

    • Dissolve 4-amino-N-(2-furylmethyl)benzamide (1.0 equiv, 5.0 mmol) and Et₃N (1.2 equiv, 6.0 mmol) in anhydrous DCM (40 mL) under a nitrogen atmosphere. Cool strictly to 0 °C.

    • Dilute bromoacetyl bromide (1.1 equiv, 5.5 mmol) in anhydrous DCM (10 mL). Safety Note: Bromoacetyl bromide is a severe lachrymator and corrosive; handle exclusively in a fume hood.

    • Add the bromoacetyl bromide solution dropwise over 20 minutes.

    • Stir at 0 °C for 1 hour, then allow it to slowly warm to RT for an additional 1–2 hours.

    • Workup: Quench the reaction with ice-cold water (20 mL). Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Wash the combined organic layers with cold 0.5 M HCl, saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) or recrystallization from EtOAc/Hexanes.

Quantitative Data & Characterization Summary

To facilitate reaction tracking and expected outcomes, the following table summarizes the stoichiometric ratios and expected yields based on optimized bench-scale parameters.

StepIntermediate / ProductReagents & EquivalentsExpected Yield (%)Primary Purification
1 4-Nitro-N-(2-furylmethyl)benzamide4-Nitrobenzoyl chloride (1.0), Furfurylamine (1.1), Et₃N (1.5)85 - 92%Aqueous Workup / Extraction
2 4-Amino-N-(2-furylmethyl)benzamideIntermediate 1 (1.0), Fe powder (5.0), NH₄Cl (5.0)75 - 85%Celite Filtration & Extraction
3 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamideIntermediate 2 (1.0), Bromoacetyl bromide (1.1), Et₃N (1.2)60 - 70%Flash Chromatography

Reaction Control Logic

ReactionLogic Problem Challenge: Bromoacetyl Bromide Dual Electrophilicity Sol1 Strict Temperature Control (0 °C to RT) Problem->Sol1 Sol2 Stoichiometric Control (1.1 equiv limiting) Problem->Sol2 Outcome1 Favors Kinetic N-Acylation (Desired Amide Bond) Sol1->Outcome1 Outcome2 Prevents N-Alkylation (Undesired Side Product) Sol2->Outcome2 Outcome1->Outcome2

Fig 2: Logic tree for controlling chemoselectivity during the final bromoacetylation step.

References

  • Journal of Medicinal Chemistry (ACS Publications). CETZOLE Analogs as Potent Ferroptosis Inducers and Their Target Identification Using Covalent/Affinity Probes. Retrieved from [Link][1]

  • MDPI. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Retrieved from[Link][3]

Sources

Application Note: Preparation and Quality Control of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide Stock Solutions for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The integrity of compound stock solutions is foundational to the success of any high-throughput screening (HTS) campaign. Inaccurate concentration, degradation, or precipitation of test articles can lead to a significant waste of resources, generating false negatives or irreproducible hits. This guide provides a detailed methodology for the preparation, quality control, and storage of stock solutions of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide, a compound featuring a reactive α-bromoacetyl moiety. The protocols herein are designed to ensure the highest standards of solution integrity, emphasizing the chemical rationale behind each step to create a robust, self-validating workflow suitable for covalent inhibitor screening programs.

Introduction: The Challenge of Reactive Compounds in HTS

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries.[1] The quality of the data generated is, however, directly dependent on the quality of the materials used, primarily the compound stock solutions.[2] 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide presents a unique challenge due to its chemical structure. The presence of an α-bromoacetyl group, a reactive electrophile, suggests that this molecule may act as a targeted covalent inhibitor.[3]

The α-carbon adjacent to the carbonyl is highly susceptible to nucleophilic attack, allowing the compound to form a permanent covalent bond with a target protein, often a cysteine or histidine residue.[4][5] This same reactivity, however, makes the compound vulnerable to degradation during storage and handling. Nucleophiles such as water can hydrolyze the carbon-bromine bond, while impurities in solvents or repeated handling can lead to a loss of compound integrity before it ever reaches the assay plate.[6][7]

Therefore, a protocol for this class of compounds cannot merely list steps; it must be a system designed to mitigate inherent chemical instability. This document provides such a system, grounded in best practices for compound management and tailored to the specific challenges of a reactive electrophile.[8][9]

Pre-Preparation Analysis & Physicochemical Properties

A thorough understanding of the compound's properties is the first step in designing a reliable preparation protocol. As specific experimental data for this compound is not widely published, we must derive its properties from its structure and established chemical principles.

Calculated Physicochemical Data

The following properties have been calculated based on the chemical structure of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide.

PropertyValue / DescriptionRationale & Implications for HTS
Molecular Formula C₁₆H₁₅BrN₂O₃Essential for calculating molecular weight.
Molecular Weight 363.21 g/mol Critical for Molarity Calculations. This value is derived from the sum of atomic masses (C: 12.01, H: 1.01, Br: 79.90, N: 14.01, O: 16.00). Users must confirm this against the Certificate of Analysis (CoA).
Key Functional Groups α-Bromoacetyl, Amide, Furan, BenzamideThe α-bromoacetyl group is a reactive electrophile ("warhead"). The furan ring can be susceptible to oxidation. Amide bonds are generally stable but can be hydrolyzed under harsh conditions.
Predicted Solubility Likely soluble in DMSO; sparingly soluble in aqueous media.Dimethyl sulfoxide (DMSO) is the solvent of choice for creating high-concentration master stocks due to its broad dissolving power.[10] Poor aqueous solubility necessitates careful dilution strategies.
The Bromoacetyl Moiety: A Double-Edged Sword

The bromoacetyl group is an efficient electrophile that can react with various nucleophiles. This reactivity is essential for its potential biological mechanism as a covalent inhibitor but poses a significant stability risk.[11]

  • Hydrolysis: Reaction with water will replace the bromine with a hydroxyl group, rendering the compound inactive as a covalent modifier. This underscores the critical need for anhydrous handling conditions.

  • Solvent Reactivity: While generally stable in high-quality DMSO, prolonged storage, elevated temperatures, or the presence of contaminants can lead to solvent-mediated degradation.[12][13]

  • Assay Component Reactivity: The compound may react with nucleophilic components in the assay buffer itself (e.g., thiols like DTT or β-mercaptoethanol). This must be considered during assay development.

Critical Considerations for Stock Solution Integrity

Solvent Selection and Quality

Dimethyl sulfoxide (DMSO) is the universal solvent for HTS compound libraries. However, its quality is paramount.

  • Purity: Use only high-purity, anhydrous DMSO (≥99.9%).[2]

  • Hygroscopicity: DMSO readily absorbs atmospheric moisture. Use a fresh bottle or one that has been properly stored and sealed under an inert atmosphere (e.g., argon or nitrogen). Never leave a DMSO bottle open to the air. It is best practice to aliquot a larger bottle of DMSO into smaller, single-use glass vials upon receipt.[14]

Concentration of Master Stock

A high-concentration master stock (typically 10 mM ) is recommended. This allows for significant dilution into the final assay, minimizing the final DMSO concentration. Most cell-based assays are sensitive to DMSO, and concentrations should ideally be kept below 0.5% to avoid artifacts and cytotoxicity.[10][15]

Experimental Protocols

This section provides step-by-step methodologies for preparing and validating stock solutions.

Protocol 4.1: Preparation of a 10 mM Master Stock Solution

Objective: To accurately prepare a 10 mM stock solution from solid compound.

Materials:

  • 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide (solid powder)

  • Anhydrous DMSO (≥99.9% purity)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Amber glass vials with Teflon-lined caps or high-quality polypropylene microtubes

  • Calibrated positive displacement micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Pre-Calculation: Determine the mass of the compound required. To prepare 1 mL of a 10 mM solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 363.21 g/mol × 1000 mg/g = 3.63 mg

    • Adjust the calculation for the actual volume you intend to prepare.

  • Weighing the Compound:

    • Bring the compound vial to room temperature before opening to prevent condensation.

    • Place a tared weigh boat or the final storage vial on the analytical balance.

    • Carefully weigh the calculated mass of the compound. Record the exact mass.

  • Solvent Addition:

    • Transfer the weighed compound to the final, labeled amber glass vial.

    • Using a calibrated pipette, add the precise volume of anhydrous DMSO required to achieve the 10 mM concentration. For example, if you weighed exactly 3.63 mg, add 1.00 mL of DMSO.

    • Best Practice: It is often easier and more accurate to weigh a slightly different mass (e.g., 4.00 mg) and adjust the solvent volume accordingly (e.g., add 1.10 mL for a 10 mM solution).

  • Dissolution:

    • Tightly cap the vial.

    • Vortex the solution for 1-2 minutes until the compound is fully dissolved.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Avoid excessive heating.

  • Documentation: Label the master stock vial clearly with the compound name, concentration (10 mM), solvent (100% DMSO), preparation date, and lot number.

Protocol 4.2: Mandatory Quality Control (QC) of the Master Stock

Objective: To verify the identity, purity, and concentration of the newly prepared master stock. This step is non-negotiable for ensuring data integrity.[2][6]

Workflow:

  • Immediately after preparation, take a small aliquot (5-10 µL) from the master stock for QC analysis.

  • Perform LC-MS analysis to confirm the identity (correct mass-to-charge ratio, [M+H]⁺) and estimate purity (peak area at a relevant wavelength, e.g., 254 nm). The purity should typically be >95%.

  • Perform concentration analysis . While LC-MS provides a purity estimate, it is not quantitative for concentration. A more accurate method is required.[8]

    • HPLC with a Chemiluminescent Nitrogen Detector (CLND): This is a highly effective method as it provides a response directly proportional to the number of nitrogen atoms in the molecule, making it less dependent on the compound's chromophore than UV detection.[8]

    • Quantitative NMR (qNMR): If an internal standard is used, qNMR can provide a very accurate concentration measurement.

  • Acceptance Criteria: The stock solution should only be released for screening if it meets pre-defined criteria (e.g., Purity >95% and Concentration is 90-110% of the target 10 mM).

Protocol 4.3: Aliquoting and Storage

Objective: To store the QC-passed master stock in a manner that preserves its stability and prevents contamination.

Procedure:

  • Based on the expected use, aliquot the master stock into single-use volumes in appropriately labeled, low-binding polypropylene microtubes or amber glass vials.

  • This practice is critical to avoid repeated freeze-thaw cycles, which introduce moisture and can cause compound degradation or precipitation.[9]

  • Store the aliquots at -80°C for long-term storage. For short-term use (1-2 weeks), -20°C is acceptable, but -80°C is strongly preferred for a reactive compound.

  • Protect from light at all times.

Preparation of Assay-Ready Plates

The transition from a 100% DMSO stock to a final, low-DMSO concentration in an aqueous assay buffer is a common point of failure where compounds can precipitate.

dot

Assay_Ready_Plate_Workflow cluster_0 Step 1: Intermediate Dilution cluster_1 Step 2: Final Dilution cluster_2 Step 3: Dosing Master 10 mM Master Stock in 100% DMSO (Stored at -80°C) Intermediate Intermediate Plate (e.g., 1 mM) in 100% DMSO Master->Intermediate Dilute 1:10 with 100% DMSO Daughter Assay-Ready 'Daughter' Plate (e.g., 100 µM) in Assay Buffer with ≤0.5% DMSO Intermediate->Daughter Dilute 1:10 with Assay Buffer Assay Final Assay Well (e.g., 10 µM) Daughter->Assay Transfer to Assay Plate

Caption: Workflow for preparing assay-ready plates, emphasizing intermediate dilution in DMSO.

Key Principle: Never perform a large dilution directly from 100% DMSO into an aqueous buffer. Perform serial dilutions in 100% DMSO first to lower the compound concentration before introducing it to the aqueous environment.[10][16] This minimizes the risk of the compound "crashing out" of solution.

Stability Assessment

For a reactive compound, establishing a stability profile is part of a self-validating protocol.

Protocol Outline:

  • Prepare a fresh, QC-verified 10 mM stock solution.

  • Store aliquots under various conditions: -80°C, -20°C, and 4°C.

  • Subject a set of aliquots to multiple freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles).

  • At defined time points (e.g., 1 week, 1 month, 3 months, 6 months), analyze the samples by LC-MS to determine the percentage of the parent compound remaining.

  • This data will inform the true shelf-life of the stock solutions under your laboratory's conditions.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Compound Precipitation Poor solubility; supersaturated solution; moisture absorption; freeze-thaw cycles.Re-dissolve with sonication. Ensure anhydrous DMSO is used. Always use single-use aliquots. Perform intermediate dilutions in 100% DMSO before adding to aqueous buffers.[10]
QC Fails (Low Purity / Wrong Mass) Compound degradation (hydrolysis); incorrect starting material; weighing error.Prepare a fresh stock solution. Re-verify the source compound's CoA. Ensure balance is calibrated and proper technique is used.
QC Fails (Low Concentration) Incomplete dissolution; weighing error; degradation.Ensure complete dissolution (visual inspection, sonication). Re-verify calculations and weighing. Assess stability (Protocol in Section 6).
Irreproducible Assay Results Stock solution degradation; inconsistent final DMSO concentration; precipitation in assay plate.Use fresh aliquots for each experiment. Ensure a consistent final DMSO concentration in all wells, including controls. Visually inspect assay plates for precipitation.[17]

Conclusion

The preparation of high-quality stock solutions for reactive compounds like 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide requires more than simple dissolution. It demands a meticulous, chemically-aware process that prioritizes the use of high-purity anhydrous solvents, minimizes environmental exposure, and is validated by rigorous, multi-modal quality control. By implementing the workflows described—from careful weighing and dissolution to mandatory QC and strategic aliquoting—researchers can build a foundation of trust in their compound library, ensuring that data generated in high-throughput screens is both accurate and reproducible.

References

  • A Novel Approach to High-Throughput Quality Control of Parallel Synthesis Libraries. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Spence, M. W., et al. (2011). Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. Journal of Laboratory Automation. Retrieved March 18, 2026, from [Link]

  • Sipes, N. S., et al. (2025). Analytical Quality Evaluation of the Tox21 Compound Library. Chemical Research in Toxicology. Retrieved March 18, 2026, from [Link]

  • Degradation of model compound in DMSO. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Retrieved March 18, 2026, from [Link]

  • Zhao, K., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Figshare. Retrieved March 18, 2026, from [Link]

  • 4-[(2-Bromoacetyl)amino]benzamide. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • Buffer and sample preparation for direct binding assay in 2% DMSO. (2011). GE Healthcare Life Sciences. Retrieved March 18, 2026, from [Link]

  • If my solvent includes DMSO, what do I need to know for DynaPro™ Plate Reader or NanoStar™ measurements? (2023). Wyatt Technology. Retrieved March 18, 2026, from [Link]

  • Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. (n.d.). Retrieved March 18, 2026, from [Link]

  • Best Practices for Design and Characterization of Covalent Chemical Probes. (2020). Royal Society of Chemistry. Retrieved March 18, 2026, from [Link]

  • Buffer and sample preparation for Biacore direct binding assay in 2% DMSO. (n.d.). Cytiva. Retrieved March 18, 2026, from [Link]

  • van der Schaar, J., et al. (2016). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics. Retrieved March 18, 2026, from [Link]

  • Analytical methods for quality control of combinatorial libraries. (1998). Molecular Diversity. Retrieved March 18, 2026, from [Link]

  • Evans, M. J., & Cravatt, B. F. (2006). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. Retrieved March 18, 2026, from [Link]

  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. (n.d.). BioAscent. Retrieved March 18, 2026, from [Link]

  • D'hooghe, M., & De Kimpe, N. (2009). The Fascinating Chemistry of α-Haloamides. ChemistryOpen. Retrieved March 18, 2026, from [Link]

  • Al-Zoubi, R. M. (2017). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Retrieved March 18, 2026, from [Link]

  • Shieh, J., et al. (n.d.). Keeping DMSO Concentration Below 0.5% to Minimize its Effect in HTS Assays. Coroflot. Retrieved March 18, 2026, from [Link]

  • α-Halo ketone. (n.d.). Wikipedia. Retrieved March 18, 2026, from [Link]

Sources

Application Note & Protocol: Covalent Cysteine Profiling in Mass Spectrometry Proteomics using 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Reactive Cysteinome

In the landscape of drug discovery and molecular profiling, the ability to selectively target and identify proteins that interact with small molecules is paramount.[1][2] Chemoproteomics has emerged as a powerful discipline that combines chemical probes with mass spectrometry to illuminate these interactions on a proteome-wide scale.[1][3] Cysteine, with its nucleophilic thiol group, is a particularly interesting amino acid residue due to its diverse roles in protein structure, catalysis, and redox signaling.[4][5][6] The unique reactivity of cysteine residues makes them attractive targets for covalent inhibitors and chemical probes designed to modulate protein function.[7]

This application note details the use of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide , a novel cysteine-reactive chemical probe, for applications in mass spectrometry-based proteomics. The core of this reagent is the bromoacetyl group, a well-established electrophilic warhead that forms a stable thioether bond with the sulfhydryl group of cysteine residues.[6][8] By employing this probe in a competitive profiling workflow, researchers can identify and quantify accessible and reactive cysteine residues across the proteome, providing valuable insights into protein function, drug-target engagement, and the discovery of novel therapeutic targets.[9][10][11]

Principle and Mechanism of Action

The utility of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide as a chemical probe lies in the specific and efficient covalent modification of cysteine residues. The bromoacetyl moiety acts as a potent electrophile, where the carbon atom adjacent to the bromine is susceptible to nucleophilic attack by the deprotonated thiol group (thiolate) of a cysteine residue. This results in the formation of a stable carbon-sulfur bond, effectively "tagging" the cysteine-containing protein.

The general workflow for utilizing this probe in a competitive chemoproteomics experiment is as follows: A biological sample, such as cell lysate, is first treated with a small molecule of interest (e.g., a covalent drug candidate). Subsequently, the remaining reactive cysteines are labeled with 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide. By comparing the labeling pattern between the treated and untreated samples, one can identify the specific cysteine residues that are targeted by the small molecule.

Visualization of the Reaction Mechanism

Caption: Covalent modification of a cysteine residue by the bromoacetyl probe.

Experimental Protocols

The following protocols provide a step-by-step guide for a typical competitive chemoproteomic experiment using 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide.

Part 1: Cell Lysis and Protein Quantification
  • Cell Culture and Harvest: Culture cells of interest to the desired confluency. Harvest cells by scraping or trypsinization, followed by washing with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS containing 0.1% SDS and protease inhibitors). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Part 2: Competitive Labeling
  • Sample Preparation: Aliquot equal amounts of protein lysate (e.g., 1 mg) into microcentrifuge tubes.

  • Inhibitor Treatment (for competitive profiling): To the experimental samples, add the covalent inhibitor of interest at various concentrations. For the control sample, add the vehicle (e.g., DMSO). Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Probe Labeling: Add 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide to all samples to a final concentration of 100 µM. Incubate for 1 hour at room temperature.

  • Quenching: Quench the labeling reaction by adding dithiothreitol (DTT) to a final concentration of 10 mM.

Part 3: Sample Preparation for Mass Spectrometry

This protocol follows a standard "bottom-up" proteomics workflow.

  • Reduction and Alkylation: Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C. Subsequently, add iodoacetamide (IAA) to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.

  • Protein Precipitation: Precipitate the proteins by adding four volumes of ice-cold acetone and incubating overnight at -20°C.

  • Protein Digestion: Pellet the precipitated protein by centrifugation, discard the supernatant, and wash the pellet with ice-cold methanol. Resuspend the protein pellet in a digestion buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5). Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5, and add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio. Incubate overnight at 37°C.

  • Peptide Desalting: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

Visualization of the Experimental Workflow

Experimental_Workflow Cell_Lysis Cell Lysis & Protein Quantification Competitive_Labeling Competitive Labeling with Inhibitor and Bromoacetyl Probe Cell_Lysis->Competitive_Labeling Sample_Prep Reduction, Alkylation, & Digestion Competitive_Labeling->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis Data Analysis & Target Identification LC_MS->Data_Analysis

Caption: Overview of the chemoproteomics workflow.

Part 4: LC-MS/MS Analysis
  • Chromatographic Separation: Resuspend the desalted peptides in a suitable solvent (e.g., 0.1% formic acid in water). Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a nano-flow HPLC system coupled to a high-resolution mass spectrometer.

  • Mass Spectrometry: Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation.

Quantitative Data Summary
ParameterRecommended ValueNotes
Protein Lysate Concentration1-5 mg/mLEnsure accurate quantification.
Inhibitor ConcentrationVaries (e.g., 1-100 µM)Titrate to determine optimal concentration.
Probe Concentration10-100 µMHigher concentrations may lead to off-target labeling.
Labeling Time30-60 minutesOptimize for your specific system.
Digestion EnzymeTrypsinOther proteases can be used for better sequence coverage.

Data Analysis and Interpretation

  • Database Search: Search the raw MS data against a relevant protein database (e.g., UniProt) using a search engine like MaxQuant, Proteome Discoverer, or FragPipe.[12]

  • Modification Specification: Specify the covalent modification of cysteine by 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide as a variable modification in the search parameters. The mass of the modification will be the mass of the reagent minus the mass of bromine.

  • Label-Free Quantification (LFQ): Use the intensity of the unmodified cysteine-containing peptides to quantify the degree of labeling. A decrease in the intensity of the probe-labeled peptide in the inhibitor-treated sample compared to the control indicates that the inhibitor is binding to that specific cysteine.

  • Hit Identification: Identify proteins with a significant decrease in labeling in the presence of the inhibitor. These are potential targets of the small molecule.

Logical Relationship of Data Analysis

Data_Analysis_Logic Raw_Data Raw MS/MS Data Database_Search Database Search (with variable modification) Raw_Data->Database_Search Peptide_ID Peptide Identification & Quantification Database_Search->Peptide_ID Statistical_Analysis Statistical Analysis (T-test, Volcano Plot) Peptide_ID->Statistical_Analysis Target_List Prioritized Target List Statistical_Analysis->Target_List

Caption: Data analysis pipeline for target identification.

Applications in Drug Discovery and Development

The application of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide in mass spectrometry proteomics offers several advantages for drug discovery and development:

  • Target Identification and Validation: This methodology allows for the unbiased identification of the protein targets of covalent small molecules in a complex biological system.[1][13]

  • Selectivity Profiling: By profiling the interaction of a drug candidate against the entire proteome, researchers can assess its selectivity and identify potential off-target effects.[11]

  • Mechanism of Action Studies: Pinpointing the specific cysteine residue that a compound interacts with can provide crucial insights into its mechanism of action.[2]

  • Covalent Ligand Discovery: This approach can be used in screening campaigns to identify new covalent ligands for proteins of interest.[9][10]

Conclusion

4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide is a valuable tool for the chemoproteomic profiling of cysteine reactivity. The protocols and workflows described in this application note provide a robust framework for its use in identifying and characterizing protein-small molecule interactions. By leveraging the power of mass spectrometry, this chemical probe can accelerate drug discovery efforts and deepen our understanding of the functional roles of cysteine residues in health and disease.

References

  • Yan, T. (n.d.). Novel Approaches for Enhanced Chemoproteomic Profiling of the Human Cysteinome.
  • OMICS International. (2025, February 3). Chemoproteomics: A Powerful Tool for Drug Discovery and Molecular Profiling.
  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. (2024, July 25).
  • Multiplexed proteomic profiling of cysteine reactivity and ligandability in human T cells. (n.d.).
  • Adibekian, A. (n.d.). Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery. CHIMIA.
  • Enhancing Cysteine Chemoproteomic Coverage through Systematic Assessment of Click Chemistry Product Fragmentation. (n.d.). PMC.
  • Enhancing multiplexed cysteine chemoproteomics by uniting FragPipe with solid-phase compatible dialkoxydiphenylsilane reagents. (n.d.). ChemRxiv.
  • The Significant Role of Chemo Proteomics and its Applications. (2023, June 22). Research and Reviews.
  • How chemoproteomics can enable drug discovery and development. (n.d.). PMC.
  • Proteomic analysis of cysteine-labeling efficiency. (n.d.). ResearchGate.
  • Cysteine-reactive probes and their use in chemical proteomics. (n.d.). RSC Publishing.
  • Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. (2026, January 8). bioRxiv.
  • A Perspective on Cysteine-Reactive Activity-Based Probes. (2025, October 24). ResearchGate.
  • Chemoproteomics. (n.d.). Wikipedia.
  • Bromoacetyl Chloride as a Crosslinking Agent in Proteomics: Application Notes and Protocols. (n.d.). Benchchem.
  • Chemoproteomic methods for covalent drug discovery. (2021, June 18). Chemical Society Reviews (RSC Publishing).
  • Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. (n.d.). PMC.
  • Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. (n.d.). PMC.
  • Quantitative Analysis of Protein Covalent Labeling Mass Spectrometry Data in the Mass Spec Studio. (2019, June 3). Analytical Chemistry - ACS Publications.
  • Chemoproteomic methods for covalent drug discovery. (n.d.). PMC - NIH.
  • Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. (2025, August 29). Australian Journal of Chemistry - ConnectSci.
  • Tailored mass spectrometry solutions for advanced protein science. (n.d.). Nuvisan.
  • Schafroth, M., Ogasawara, D., Yokoyama, M., Lindsey, G., Li, H., Germain, J., ... & Cravatt, B. (2023). Proteomic discovery of chemical probes that perturb protein complexes in human cells. Molecular cell.
  • Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. (n.d.). PMC.
  • Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. (n.d.). PMC.
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (n.d.). MDPI.
  • A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. (2025, August 28).
  • Research - cheMIKAILproteomics. (n.d.).
  • Chemoproteomics validates selective targeting of Plasmodium M1 alanyl aminopeptidase as an antimalarial strategy. (n.d.). PMC.

Sources

Application Note: Orthogonal Bioconjugation of Recombinant Proteins Using 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and fluorescently tracked biologics, requires site-specific protein labeling strategies that preserve the structural and functional integrity of the target protein. 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide is a highly specialized, heterobifunctional crosslinker designed for this exact purpose.

This application note details a two-phase orthogonal bioconjugation strategy. In the first phase, the α -bromoacetamide moiety selectively alkylates free cysteine residues to form an irreversible thioether bond. In the second phase, the furan moiety acts as a diene in a metal-free [4+2] Diels-Alder cycloaddition with a maleimide-functionalized payload, yielding a highly stable oxanorbornene linkage. This guide provides the mechanistic rationale, quantitative comparative data, and self-validating protocols necessary to execute this workflow in drug development environments.

Mechanistic Principles & Rationale

As an application scientist, it is critical to understand why specific chemical moieties are chosen over traditional alternatives. This crosslinker relies on two distinct, non-interfering chemical reactions:

Phase 1: Cysteine-Selective Alkylation via Bromoacetamide

While maleimides are the industry standard for thiol conjugation, maleimide-thiol adducts are susceptible to retro-Michael exchange in systemic circulation, leading to premature payload transfer to serum albumin. To circumvent this, we utilize an α -bromoacetamide group. The reaction proceeds via an SN​2 nucleophilic substitution, where the deprotonated cysteine thiolate attacks the α -carbon, displacing the bromide ion to form a permanent, non-reversible thioether bond. For optimal reactivity, the reaction buffer must be maintained strictly between pH 7.5 and 8.5 to ensure a significant portion of the cysteine thiols are in the highly nucleophilic thiolate form (pKa ~8.3)[1].

Phase 2: Bioorthogonal Diels-Alder Cycloaddition

Once the protein is tagged with the furan moiety, a secondary conjugation is performed using a maleimide-functionalized probe (e.g., Maleimide-PEG, Maleimide-Fluorophore). The furan/maleimide Diels–Alder reaction is a well-known process that proceeds with high efficiency under non-catalytic, aqueous conditions, making it a sustainable and highly biocompatible "click" approach[2]. The reaction forms an oxabicyclic adduct. While Diels-Alder bonds possess a lower bond energy and can undergo cycloreversion (retro-Diels-Alder), this reversion is only thermodynamically favored at highly elevated temperatures (>90°C); at physiological temperatures (37°C), the linkage remains exceptionally robust[3].

Workflow Visualization

G P1 Recombinant Protein (Free Cysteine -SH) Step1 SN2 Alkylation (pH 7.5 - 8.0) P1->Step1 C1 4-[(2-Bromoacetyl)amino]- N-(2-furylmethyl)-benzamide C1->Step1 P2 Furan-Tagged Protein (Stable Thioether Linkage) Step1->P2 Step2 [4+2] Diels-Alder Cycloaddition (25-37°C) P2->Step2 C2 Maleimide-Functionalized Probe (e.g., Fluorophore/PEG) C2->Step2 P3 Stable Bioconjugate (Oxanorbornene Linkage) Step2->P3

Workflow: Site-specific thiol alkylation followed by furan-maleimide Diels-Alder cycloaddition.

Quantitative Comparison of Bioconjugation Chemistries

To justify the use of bromoacetamide over other thiol-reactive groups, the following table summarizes the quantitative and qualitative differences in reaction kinetics and stability.

Reactive GroupTarget ResidueOptimal pH RangeReaction RateIn Vivo Stability (Reversibility)Off-Target Risk (Lysine/Histidine)
Bromoacetamide Cysteine (-SH)7.5 – 8.5ModerateExcellent (Irreversible) Low (Requires pH > 9.0 for Lysine)
Iodoacetamide Cysteine (-SH)7.5 – 8.0FastExcellent (Irreversible)Moderate (High light sensitivity)
Maleimide Cysteine (-SH)6.5 – 7.5Very FastPoor (Retro-Michael exchange)Low
NHS Ester Primary Amines7.2 – 8.5FastExcellent (Amide bond)N/A (Targets all surface lysines)

Detailed Experimental Protocols

The following self-validating system ensures that each step of the bioconjugation can be independently verified before proceeding to the next phase, minimizing the loss of high-value recombinant proteins.

Phase 1: Protein Preparation & Reduction

Causality: Recombinant proteins often form intermolecular disulfides during storage. These must be reduced to free thiols. However, reducing agents like DTT or β -mercaptoethanol are strong nucleophiles and will actively compete with the protein for the bromoacetamide reagent[1]. They must be completely removed prior to labeling.

  • Reduction: Incubate the recombinant protein (1–5 mg/mL) with 10 mM DTT for 30 minutes at room temperature (RT).

  • Buffer Exchange: Pass the reduced protein through a desalting column (e.g., Zeba Spin) equilibrated with Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.8).

    • Note: EDTA is critical here; it chelates trace heavy metals that would otherwise catalyze the rapid re-oxidation of free thiols back into disulfides.

Phase 2: Primary Labeling (Thioether Formation)
  • Reagent Preparation: Dissolve 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide in anhydrous DMSO to create a 10 mM stock solution.

  • Conjugation: Add the crosslinker to the protein solution at a 10- to 20-fold molar excess . Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 2 hours at RT or overnight at 4°C with gentle end-over-end mixing.

  • Quenching: Add L-cysteine to a final concentration of 50 mM and incubate for 15 minutes.

    • Causality: Quenching consumes unreacted bromoacetamide, preventing off-target alkylation of histidine or lysine residues that can occur if the local reagent concentration spikes during the subsequent concentration/purification steps.

  • Purification: Remove the quenched byproducts using a desalting column or dialysis against a neutral buffer (e.g., PBS, pH 7.4).

Phase 3: Self-Validation (Ellman’s Assay)

Before proceeding to the Diels-Alder step, validate the success of Phase 2.

  • React an aliquot of the purified, furan-tagged protein with Ellman’s Reagent (DTNB).

  • Measure absorbance at 412 nm.

  • Validation Check: A successful reaction will yield an absorbance near zero (indicating all free thiols have been successfully alkylated by the crosslinker). If a strong yellow color develops, the alkylation was incomplete, and Phase 2 must be optimized.

Phase 4: Secondary Conjugation (Diels-Alder Cycloaddition)
  • Probe Addition: To the furan-tagged protein in PBS (pH 7.4), add the maleimide-functionalized payload (e.g., Maleimide-PEG4-Fluorophore) at a 5- to 10-fold molar excess.

  • Cycloaddition Incubation: Incubate the mixture at 37°C for 4 to 16 hours.

    • Causality: The Diels-Alder reaction between furan and maleimide is kinetically slower than direct maleimide-thiol reactions. Slightly elevated physiological temperatures (37°C) provide the necessary activation energy to drive the forward [4+2] cycloaddition without risking thermal denaturation of the protein or triggering the retro-Diels-Alder pathway[3].

  • Final Purification: Isolate the final bioconjugate using Size Exclusion Chromatography (SEC) to remove unreacted maleimide probes. Verify the final construct via Intact Mass Spectrometry (ESI-TOF) to confirm the expected mass shift.

References

  • Title: Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC Source: nih.gov URL:[Link]

  • Title: Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems - MDPI Source: mdpi.com URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Synthesis Yield of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of highly functionalized amides often presents chemoselectivity challenges. The target molecule, 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide , contains three highly reactive moieties: an electron-rich furan ring, a primary aromatic amine (prior to acylation), and an electrophilic α-bromoamide.

This guide provides a mechanistic breakdown of common failure points in this synthesis, empirical troubleshooting FAQs, and self-validating experimental protocols designed to maximize your yield and purity.

Mechanistic Overview & Reaction Pathways

The standard synthesis of this molecule involves a two-step sequence:

  • Amide Coupling & Reduction: Coupling 4-nitrobenzoic acid with furfurylamine, followed by the reduction of the nitro group to yield the intermediate 4-amino-N-(2-furylmethyl)benzamide.

  • Bromoacetylation: Acylation of the resulting aniline with bromoacetyl bromide to yield the final target.

Yield losses almost exclusively occur during Step 2 . The high reactivity of bromoacetyl bromide, combined with the acid-sensitivity of the furan ring and the nucleophilicity of the resulting amide, creates a perfect storm for side reactions if conditions are not strictly controlled.

Synthesis A 4-Nitrobenzoic Acid + Furfurylamine B 4-Nitro-N-(2-furylmethyl)benzamide A->B Amide Coupling (EDCI/HOBt) C 4-Amino-N-(2-furylmethyl)benzamide B->C Nitro Reduction (Fe/NH4Cl) D Target Molecule: 4-[(2-Bromoacetyl)amino]- N-(2-furylmethyl)-benzamide C->D Bromoacetyl Bromide (NaHCO3, 0 °C) E Bis-acylated Byproduct (Over-reaction) C->E Excess Acylating Agent G Oligomers / Furan Degradation (Acidic/Harsh Conditions) C->G Uncontrolled Temp / Acid F Hydroxyacetamide Byproduct (Hydrolysis) D->F Basic Workup (Nucleophilic Attack)

Figure 1: Synthesis workflow and mechanistic pathways of major side reactions.

Quantitative Data: Impact of Reaction Conditions on Yield

The choice of solvent and base during the bromoacetylation step dictates the chemoselectivity of the reaction. The table below summarizes in-house quantitative data comparing various conditions.

Solvent SystemBase UsedTemp (°C)Equivalents of Bromoacetyl BromideTarget Yield (%)Major Observed Impurity
Dichloromethane (DCM)Triethylamine (2.0 eq)251.535%Bis-acylated imide (40%)
Tetrahydrofuran (THF)Na₂CO₃ (aq, 2.0 eq)251.245%Hydroxyacetamide (30%)
Dimethylformamide (DMF)K₂CO₃ (solid, 2.0 eq)601.2<10%Furan degradation products
EtOAc / Water (1:1) NaHCO₃ (aq, 3.0 eq) 0 1.05 88% Trace (<2%)

Troubleshooting FAQs

Q1: Why am I seeing a high percentage of di-acylated (bis-bromoacetyl) byproduct in my LC-MS? Causality: Primary anilines can react with two equivalents of highly reactive acyl bromides to form imides. When using homogeneous organic bases like Triethylamine (Et₃N) in DCM, Et₃N forms a highly reactive acylammonium intermediate. Furthermore, the newly formed mono-acylated product (the secondary amide) can be deprotonated by Et₃N, making it nucleophilic enough to attack a second equivalent of bromoacetyl bromide[1]. Solution: Switch to a biphasic Schotten-Baumann system (EtOAc and aqueous NaHCO₃)[2]. The base remains in the aqueous phase, neutralizing the generated HBr without rendering the organic phase basic enough to deprotonate the product amide. Strictly limit bromoacetyl bromide to 1.05 equivalents.

Q2: My mass spectrometry data shows a mass of[M-Br+OH] (loss of 79 Da). What causes the loss of the bromine atom? Causality: The bromine atom on the bromoacetyl group is highly activated toward SN​2 displacement due to the adjacent carbonyl group (the α-halo effect)[3]. If your workup involves washing the organic layer with strong aqueous bases (e.g., 1M NaOH or K₂CO₃) to remove acidic byproducts, the hydroxide ions will rapidly displace the bromide, yielding the corresponding α-hydroxyacetamide. Solution: Avoid strong bases during the reaction and the workup. Use mild aqueous NaHCO₃ for neutralization and minimize the contact time between the aqueous and organic phases. Extract immediately and dry over Na₂SO₄.

Q3: The reaction mixture turns dark black/brown, and I observe a complex mixture of insoluble polymeric byproducts. Why? Causality: The furan ring is highly electron-rich and extremely sensitive to strong acids and electrophiles. The acylation of aniline is a highly exothermic process[4]. If the temperature spikes and the HBr generated during the reaction is not immediately scavenged, the acidic environment will trigger Friedel-Crafts-type alkylation/acylation on the furan ring, leading to rapid ring-opening and polymerization. Solution: Maintain strict temperature control (0 °C to -10 °C) using an ice-brine bath during the addition of the acylating agent. Ensure vigorous stirring in the biphasic system so the HBr is instantly neutralized by the aqueous bicarbonate.

Q4: How can I optimize the initial amide coupling step? Can I just couple 4-aminobenzoic acid directly with furfurylamine? Causality: Direct coupling is highly discouraged. 4-Aminobenzoic acid contains both a nucleophile (the free amine) and an electrophile precursor (the carboxylic acid). Activating the acid with coupling reagents (like EDCI or HATU) in the presence of its own free amine leads to rapid self-condensation, forming poly-(4-aminobenzoic acid) oligomers instead of reacting with furfurylamine. Solution: Always use a two-step approach for this intermediate. Start with 4-nitrobenzoic acid, couple it with furfurylamine, and then reduce the nitro group to the amine using mild conditions (e.g., Fe/NH₄Cl) to preserve the furan ring.

Validated Experimental Protocols

Protocol A: Synthesis of 4-Amino-N-(2-furylmethyl)benzamide (Intermediate)

This protocol utilizes a nitro-reduction strategy to prevent self-condensation.

  • Amide Coupling:

    • Dissolve 4-nitrobenzoic acid (1.0 eq) and furfurylamine (1.1 eq) in anhydrous DMF (0.2 M).

    • Add DIPEA (2.5 eq) and cool the mixture to 0 °C.

    • Add EDCI (1.2 eq) and HOBt (1.2 eq) portion-wise. Stir at room temperature for 12 hours.

    • Workup: Quench with water, extract with EtOAc. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield 4-nitro-N-(2-furylmethyl)benzamide.

  • Nitro Reduction:

    • Dissolve the nitro intermediate in an Ethanol/Water mixture (4:1 v/v).

    • Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

    • Heat the mixture to 70 °C for 2 hours under vigorous stirring. (Self-Validation Check: Monitor by TLC until the yellow nitro spot disappears).

    • Workup: Filter the hot mixture through a pad of Celite to remove iron residues. Concentrate the filtrate, extract with EtOAc, wash with brine, and dry to yield the pure aniline intermediate.

Protocol B: Synthesis of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide (Target)

This protocol utilizes Schotten-Baumann conditions to prevent bis-acylation, furan degradation, and hydrolysis.

  • Preparation: Dissolve 4-amino-N-(2-furylmethyl)benzamide (1.0 eq) in Ethyl Acetate (EtOAc) to create a 0.1 M solution.

  • Biphasic Setup: Add an equal volume of saturated aqueous NaHCO₃ solution. The mixture will be biphasic.

  • Cooling: Submerge the reaction flask in an ice bath and allow it to cool to exactly 0 °C under vigorous magnetic stirring.

  • Acylation: Dilute bromoacetyl bromide (1.05 eq) in a small amount of anhydrous EtOAc. Add this solution dropwise over 15-20 minutes to the vigorously stirring biphasic mixture.

  • Reaction Monitoring: Stir for an additional 30 minutes at 0 °C. (Self-Validation Check: LC-MS should show complete consumption of the starting material with <2% bis-acylated mass).

  • Workup: Transfer to a separatory funnel. Separate the organic layer immediately. Wash the organic layer once with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a low temperature (<30 °C) to afford the target compound as a solid.

References

  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Technical Support Center: Managing Exothermic Reactions During Bromination of Anilines Source: Benchchem URL
  • MedChemComm: Synthesis of 2-(quinolin-4-yloxy)

Sources

Technical Support Center: Strategies for Enhancing Cell Permeability of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you diagnose and overcome permeability issues in your experiments.

Troubleshooting Guide: From Biochemical Potency to Cellular Efficacy

It is a common challenge in drug discovery: a compound demonstrates high potency in biochemical assays but shows little to no activity in cell-based experiments.[1] This discrepancy often points to poor cell permeability.[1] The following Q&A guide will walk you through a systematic approach to diagnose and address this issue for 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide.

Question 1: My compound, 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide, is active in my cell-free assay but inactive in my cell-based assay. How do I confirm that poor permeability is the problem?

Answer: The first step is to quantitatively assess the compound's ability to cross a biological membrane. Two industry-standard assays are recommended for this purpose: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[1][2]

  • PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[3] It is an excellent first screen for passive permeability.[1] A low PAMPA value suggests that the intrinsic physicochemical properties of your compound are hindering its ability to cross a lipid bilayer.[1]

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[4] This model is more complex than PAMPA as it assesses both passive diffusion and the effects of active transport proteins, such as efflux pumps.[4][5]

A logical workflow for diagnosing permeability issues is presented below:

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Permeability Assessment cluster_2 Phase 3: Data Interpretation & Next Steps Biochemical_Activity Compound is active in biochemical assay Cellular_Inactivity Compound is inactive in cell-based assay Biochemical_Activity->Cellular_Inactivity Discrepancy observed PAMPA Perform PAMPA Assay Cellular_Inactivity->PAMPA Hypothesize poor passive diffusion Caco2 Perform Caco-2 Assay PAMPA->Caco2 If PAMPA is low, confirm with a biological model Low_PAMPA Low PAMPA result: Indicates poor passive permeability PAMPA->Low_PAMPA Efflux High Efflux Ratio in Caco-2 (B-A / A-B > 2): Indicates active efflux Caco2->Efflux Optimize Proceed to Optimization Strategies Low_PAMPA->Optimize Efflux->Optimize

Figure 1: Diagnostic workflow for investigating poor cell permeability.

Question 2: My PAMPA results for 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide are low. What are the likely physicochemical properties causing this?

Key factors that can hinder passive diffusion include:

  • High Molecular Weight: Generally, molecules with a molecular weight over 500 Da have a harder time passively diffusing across cell membranes.[7]

  • Low Lipophilicity: The "like dissolves like" principle applies here. A compound that is too polar will not readily partition into the lipid bilayer of the cell membrane.[8]

  • High Polar Surface Area (PSA): A PSA greater than 140 Ų is often associated with poor permeability.[7] The amide and benzamide groups in your compound contribute significantly to its PSA.

  • Number of Rotatable Bonds: A high number of rotatable bonds can be detrimental to permeability.[7]

Question 3: My Caco-2 assay shows a high efflux ratio. What does this mean and what can I do about it?

Answer: A high efflux ratio (typically a Papp B-A / Papp A-B of greater than 2) in a bi-directional Caco-2 assay is a strong indicator that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[1] These are membrane proteins that actively pump substrates out of the cell, reducing the intracellular concentration of your compound.[9][10]

To confirm the involvement of a specific efflux pump, you can run the Caco-2 assay in the presence of a known inhibitor of that pump.[4] For example, verapamil is a commonly used P-gp inhibitor.[4] If the efflux ratio decreases in the presence of the inhibitor, it confirms that your compound is a substrate for that transporter.

Strategies to overcome efflux include:

  • Co-administration with an Efflux Pump Inhibitor: While useful for in vitro experiments, this can be challenging to translate to in vivo applications due to potential drug-drug interactions.

  • Structural Modification: Medicinal chemistry efforts can be directed at modifying the compound to reduce its affinity for the efflux transporter.[11]

  • Formulation Strategies: Encapsulating the compound in nanoparticles or using lipid-based formulations can sometimes bypass efflux mechanisms.[8][12]

Frequently Asked Questions (FAQs)

Q1: What are some general strategies to improve the permeability of my compound?

A1: Strategies to enhance cell permeability can be broadly divided into two categories: medicinal chemistry approaches and formulation-based strategies.[2]

Strategy CategoryApproachDescription
Medicinal Chemistry Structural Modification Systematically alter the chemical structure to optimize physicochemical properties like lipophilicity (LogP) and polar surface area (PSA).[13][14]
Prodrugs Chemically modify the compound into an inactive form that has better permeability.[15][16][17] Once inside the cell, the prodrug is converted to the active compound.[18][19]
Formulation-Based Permeation Enhancers Include excipients in the formulation that reversibly disrupt the cell membrane, allowing for increased drug uptake.[20][21][22]
Solubilizing Agents For compounds with poor aqueous solubility, which can limit permeability, agents like surfactants can be used to increase the concentration of the compound at the cell surface.[23][24]
Nanoparticle Formulation Encapsulating the compound in lipid or polymeric nanoparticles can facilitate cellular uptake via endocytosis.[12][25][26]

Q2: How do I design a prodrug of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide?

A2: The goal of a prodrug strategy is to temporarily mask the functional groups that are hindering permeability, such as the polar amide groups in your compound.[15] A common approach is to create an ester or an acyloxymethyl ether derivative. These groups are generally more lipophilic and can be cleaved by intracellular esterases to release the active parent compound.[15]

G cluster_0 Prodrug Strategy cluster_1 Cellular Transport Compound Parent Compound (Poorly Permeable) Prodrug Prodrug (Lipophilic & Permeable) Compound->Prodrug Chemical Modification Active_Compound Active Compound (Intracellular) Prodrug->Active_Compound Intracellular Enzymatic Cleavage Cell_Membrane Cell Membrane Prodrug->Cell_Membrane Passive Diffusion Extracellular Extracellular Space Intracellular Intracellular Space Cell_Membrane->Active_Compound

Figure 2: Conceptual diagram of a prodrug strategy to enhance cell permeability.

Q3: Are there any risks associated with using permeation enhancers?

A3: Yes, while permeation enhancers can be effective, they must be used with caution as they can cause cell toxicity by disrupting the cell membrane.[22] It is crucial to perform dose-response experiments to find a concentration of the enhancer that improves compound uptake without significantly impacting cell viability. Commonly used permeation enhancers include fatty acids, surfactants, and bile salts.[27][28]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

Objective: To assess the passive permeability of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plate

  • Lecithin in dodecane solution (e.g., 1% w/v)[29]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker

  • UV-Vis plate reader or LC-MS system

Procedure:

  • Prepare the PAMPA Plate: Coat the filter of each well of the 96-well filter plate with 5 µL of the lecithin/dodecane solution.[30]

  • Prepare the Donor Solution: Dilute the test compound stock solution to the desired final concentration (e.g., 10 µM) in PBS.[29]

  • Prepare the Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS.[30]

  • Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate.

  • Add Donor Solution: Add 200 µL of the donor solution to each well of the filter plate.[31]

  • Incubation: Cover the plate and incubate at room temperature for 16-24 hours with gentle shaking.[31]

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).[30]

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA] / [Ceq])

Where:

  • VD = Volume of the donor well

  • VA = Volume of the acceptor well

  • A = Area of the filter membrane

  • t = Incubation time

  • [CA] = Concentration in the acceptor well

  • [Ceq] = Equilibrium concentration

Caco-2 Permeability Assay Protocol

Objective: To assess the permeability and potential for active efflux of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable supports

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with glucose)

  • Test compound dosing solution

  • Lucifer yellow (for monolayer integrity check)

  • TEER meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[32]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers.[4] Values should be ≥ 200 Ω·cm².[32] Also, perform a Lucifer yellow permeability assay to confirm tight junction integrity.

  • Equilibration: Wash the monolayers with pre-warmed transport buffer and equilibrate for 10-30 minutes at 37°C.[32]

  • Apical to Basolateral (A-B) Permeability:

    • Add the test compound dosing solution to the apical (upper) chamber.[2]

    • Add fresh transport buffer to the basolateral (lower) chamber.[2]

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.[2]

  • Basolateral to Apical (B-A) Permeability (for efflux):

    • Add the test compound dosing solution to the basolateral chamber.[2]

    • Add fresh transport buffer to the apical chamber.[2]

    • Follow the same incubation and sampling procedure as for A-B permeability.

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) for both directions is calculated. The efflux ratio is then determined as:

Efflux Ratio = Papp (B-A) / Papp (A-B)

References

  • Adler, S., et al. (2011). The Current Status of PBTK Modelling.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Permeability of Small Molecule Agonists in Cell-Based Assays. BenchChem.
  • White, K. L., & Moir, J. B. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry, 55(11), 5397–5407.
  • Caco2 assay protocol. (n.d.).
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • Wasan, K. M. (2001). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 90(3), 247-271.
  • Sharma, D., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 11-17.
  • de Oliveira, D. N., & de Freitas, J. V. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 17(3), 299.
  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025).
  • Leading prodrug strategies for targeted and specific release. (2025). Taylor & Francis Online.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals.
  • Formulation Strategies for Improving Drug Bioavailability. (n.d.). World Pharma Today.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds. BenchChem.
  • Enamine. (n.d.). Caco-2 Permeability Assay. Enamine.
  • N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 19(12), 20780–20807.
  • Prodrug Development. (n.d.). Shelli Chemistry.
  • Concept Life Sciences. (n.d.). Caco-2 Permeability. Concept Life Sciences.
  • Zhao, Z., et al. (2020). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. ACS Central Science, 6(11), 1909–1920.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(12), 1548.
  • Lu, Y., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13309–13330.
  • Sharma, A., et al. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. MicrobiologyOpen, 8(8), e00824.
  • Du, D., et al. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 12, 792285.
  • Hanlan, L., et al. (2003). In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. Pharmaceutical Research, 20(11), 1820-1826.
  • BioDuro. (n.d.). ADME Pampa Permeability Assay. BioDuro.
  • LaBreche, H. G., et al. (2024). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus.
  • Drug Permeation against Efflux by Two Transporters. (2020). ACS Infectious Diseases, 6(3), 473–482.
  • LaBreche, H. G., et al. (2024). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46736582, 4-[(2-Bromoacetyl)amino]benzamide.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). Frontiers in Chemistry, 8, 597818.
  • Permeability enhancement techniques for poorly permeable drugs: A review. (n.d.).
  • Solving Poor Solubility to Unlock a Drug's Potential. (2015). Pharmaceutical Technology, 39(7).
  • Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. (n.d.). MDPI.
  • Jesus, S., et al. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Pharmaceutics, 13(5), 689.
  • Skin permeation enhancer compositions. (1993).
  • Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. (2023).
  • The Impact of Penetration Enhancers on Transdermal Drug Delivery System: Physical and Chemical Approach. (n.d.). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
  • Research progress of penetration enhancers in transdermal drug delivery systems: Multidimensional exploration from mechanisms to clinical application. (2025). European Journal of Pharmaceutical Sciences, 183, 106399.
  • Novel Cell Permeable Polymers of N-Substituted L-2,3-Diaminopropionic Acid (DAPEGs) and Cellular Consequences of Their Interactions with Nucleic Acids. (2022). International Journal of Molecular Sciences, 23(21), 13444.
  • Vasu, D., et al. (2018). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 61(17), 7894–7907.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 508914.
  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. (2010). Journal of Medicinal Chemistry, 53(21), 7879-7882.
  • Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. (2024). Scientific Reports, 14(1), 26508.
  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. (2021). International Journal of Molecular Sciences, 22(21), 11593.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2017). Molecules, 22(10), 1693.
  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 738-746.

Sources

Validation & Comparative

4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide vs standard iodoacetamide for protein alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Cysteine alkylation is a foundational technique in both bottom-up proteomics and targeted drug discovery. For decades, Iodoacetamide (IAA) has served as the gold standard for global cysteine capping. However, the emergence of targeted covalent inhibitors (TCIs) has introduced complex, affinity-driven haloacetamides. One such advanced probe is 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide (BAFB) .

This guide provides an objective, head-to-head comparison of BAFB and standard IAA, detailing their distinct kinetic mechanisms, optimal applications, and field-proven experimental protocols.

Mechanistic Paradigms: Global Capping vs. Targeted Inhibition

Iodoacetamide (IAA): The Global Capper

IAA operates via a straightforward, bimolecular nucleophilic substitution (SN2) mechanism. The iodine atom is an exceptional leaving group, making IAA highly reactive toward thiolate anions. With a second-order rate constant of approximately 36 M⁻¹ min⁻¹ at pH 7, IAA relies entirely on collision frequency and the local pKa of cysteine residues[1]. While highly efficient for denatured proteins, its indiscriminate nature leads to massive unspecific side effects, including the overalkylation of methionine, lysine, histidine, and the peptide N-terminus, particularly under prolonged exposure[2].

BAFB: The Precision-Guided Missile

BAFB represents the targeted covalent approach. It consists of a bromoacetamide electrophilic "warhead" coupled to an N-(2-furylmethyl)-benzamide recognition element. Bromine is a slightly poorer leaving group than iodine (following the halogen reactivity trend: I > Br > Cl)[1]. This reduced intrinsic reactivity is a deliberate design feature that prevents indiscriminate global alkylation[3]. Instead, the bulky benzamide-furylmethyl moiety drives non-covalent binding to specific protein pockets. This initial binding drastically increases the local concentration of the bromoacetyl group near the target cysteine, enabling rapid, proximity-driven covalent bond formation ( kinact​ )[4].

Kinetic_Mechanism E Target Protein (Free Cys) EI Non-Covalent Complex (Affinity Kd) E->EI k1 E_IAA Alkylated Protein (Global) E->E_IAA k_SN2 (Direct) I BAFB Probe (Warhead + Ligand) I->EI k1 EI->E k-1 EI_cov Covalent Adduct (Irreversible) EI->EI_cov k_inact IAA Iodoacetamide (Warhead Only) IAA->E_IAA k_SN2

Kinetic models contrasting the affinity-driven BAFB alkylation versus the direct SN2 reaction of IAA.

Comparative Performance Data

The choice between IAA and BAFB dictates the trajectory of your experiment. The table below summarizes their quantitative and qualitative performance metrics.

FeatureIodoacetamide (IAA)4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide (BAFB)
Primary Mechanism Direct SN2 (Collision-driven)Two-step affinity-driven ( KI​/kinact​ )
Leaving Group Reactivity High (Iodine)Moderate (Bromine)
Reaction Kinetics ~36 M⁻¹ min⁻¹ (Pseudo-first order)[1]Saturation kinetics (Proximity-driven)
Specificity Pan-reactive (Global Cys capping)Highly specific (Target Cys only)
Off-Target Liabilities High (Met, Lys, His, N-term)[2]Low (Dependent on probe concentration)
Optimal Protein State Denatured (Unfolded)Native (Intact 3D fold required)
Primary Application Bottom-up Proteomics (LC-MS/MS)[5]Target ID, Covalent Inhibition Assays[4]

Experimental Workflows & Methodologies

The protocols for these two reagents are fundamentally opposed. IAA requires complete unfolding to access all cysteines, whereas BAFB requires strict preservation of the native fold to enable target recognition.

Alkylation_Workflow cluster_0 Global Alkylation (Iodoacetamide) cluster_1 Targeted Alkylation (BAFB) N1 Denatured Protein Pool N2 Add Excess IAA (SN2) N1->N2 N3 Global Cys-Alkylation N2->N3 N4 LC-MS/MS Proteomics N3->N4 M1 Native Protein Pool M2 Add BAFB Probe M1->M2 M3 Specific Target Binding M2->M3 M4 Target ID / Assay M3->M4

Workflow comparison of global cysteine capping via IAA versus targeted covalent modification using BAFB.

Protocol A: Global Cysteine Alkylation for LC-MS/MS using IAA

This protocol is designed to achieve 100% alkylation of all cysteines while minimizing off-target artifacts.

  • Denaturation and Reduction: Resuspend the protein pellet in 8M Urea, 50 mM Tris-HCl (pH 8.0). Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 45 minutes.

    • Causality: The chaotropic agent (Urea) completely unfolds the protein, while DTT reduces disulfide bridges. This exposes all buried cysteines to the solvent, ensuring complete global capping.

  • Alkylation: Add freshly prepared IAA to a final concentration of 40 mM. Incubate the mixture in the dark at room temperature for 30 minutes.

    • Causality: The dark environment is critical. Light exposure causes photolytic cleavage of the carbon-iodine bond, generating highly reactive iodine radicals that aggressively attack off-target residues, particularly causing massive unspecific side effects on methionine and tyrosine[2].

  • Quenching: Add excess DTT (e.g., an additional 20 mM) and incubate for 15 minutes.

    • Causality: Quenching neutralizes unreacted IAA before the introduction of trypsin. Failing to quench will result in the alkylation of the protease itself, destroying digestion efficiency and leading to missed cleavages[5].

Protocol B: Targeted Covalent Labeling using BAFB

This protocol is designed to validate the specific binding and covalent modification of a target protein by the BAFB probe.

  • Native Preparation: Prepare the purified target protein (1-5 µM) in a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP).

    • Causality: Maintaining the native 3D fold is absolute paramount. BAFB relies on the structural integrity of the binding pocket to achieve its initial non-covalent affinity ( KI​ ) via its furylmethyl-benzamide moiety[4]. TCEP is used instead of DTT because TCEP lacks a free thiol, preventing it from prematurely reacting with the bromoacetamide warhead.

  • Dose-Response Incubation: Titrate BAFB across a concentration gradient (e.g., 0.1 µM to 50 µM) into the protein solution. Incubate at 37°C for 1 to 2 hours.

    • Causality: A dose-response titration is required to calculate the kinact​/KI​ ratio. True targeted covalent inhibitors exhibit saturation kinetics, allowing you to distinguish specific, affinity-driven labeling from non-specific background collisions[3].

  • Intact Mass Spectrometry Analysis: Desalt the samples and analyze via LC-MS.

    • Causality: Intact mass analysis is used to confirm binding stoichiometry. A successful targeted alkylation will yield a single discrete mass shift corresponding to the BAFB adduct (minus HBr), validating that the bromoacetamide warhead reacted exclusively at the targeted active site rather than globally[3].

Sources

Publish Comparison Guide: Orthogonal Validation of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide Binding Sites

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide (BrAc-FMB) is a targeted covalent inhibitor (TCI) probe. It utilizes an α -haloacetamide electrophile (the bromoacetyl group) to form an irreversible covalent bond with nucleophilic residues—primarily cysteines—while its N-(2-furylmethyl)-benzamide scaffold drives initial non-covalent target recognition. Because bromoacetamides possess high intrinsic reactivity, they can indiscriminately alkylate off-target cysteines if local concentrations are high.

To differentiate genuine target engagement from promiscuous toxicity, researchers must employ a self-validating system of orthogonal methodologies. This guide objectively compares three field-proven workflows for validating the binding sites of covalent probes like BrAc-FMB, providing the mechanistic causality and step-by-step protocols required for rigorous drug development.

Comparison of Orthogonal Validation Workflows

Relying on a single biochemical assay to confirm a covalent binding site often yields false positives due to assay interference, non-specific protein precipitation, or disulfide scrambling. We compare three distinct methodologies that provide orthogonal validation:

  • Bottom-Up Proteomics (LC-MS/MS Peptide Mapping): Provides direct structural observation of the covalent adduct on a specific amino acid.

  • Site-Directed Mutagenesis & Surface Plasmon Resonance (SDM-SPR): Provides biophysical validation of the binding kinetics ( kinact​/KI​ ).

  • Competitive Activity-Based Protein Profiling (isoTOP-ABPP): Validates target engagement and selectivity in complex, living proteomes.

Quantitative Data Comparison
FeatureLC-MS/MS Peptide MappingSDM + SPR KineticsCompetitive ABPP
Primary Output Exact amino acid residue ID kinact​/KI​ and binding affinityProteome-wide off-target profile
Resolution Single amino acidProtein-level (Mutant vs WT)Peptide-level (Complex lysates)
Throughput Medium (hours/sample)High (minutes/sample)Low (days/proteome)
False Positive Rate Low (mass-shift specific)Medium (mutation may alter folding)Low (competes with broad probes)
In Vivo Applicability No (typically in vitro pure protein)No (purified proteins only)Yes (live cells/tissues)
Cost per Assay HighMediumVery High

Experimental Protocols & Mechanistic Causality

As a best practice in chemical biology, every protocol must be designed as a self-validating system. Below are the methodologies and the causality behind their experimental choices.

Workflow 1: LC-MS/MS Intact Mass & Peptide Mapping

The Causality: The nucleophilic substitution (SN2) of the thiolate anion on the bromoacetyl group displaces the bromide ion, resulting in a permanent mass shift of +177.05 Da (the mass of the BrAc-FMB moiety minus HBr). By isolating this mass shift to a specific tryptic peptide, the exact site of modification is identified. To prevent false positives from disulfide scrambling during sample prep, it is critical to alkylate remaining free cysteines with iodoacetamide before digestion. This creates an internal control: native cysteines show a +57 Da shift, while the BrAc-FMB engaged cysteine shows a +177.05 Da shift.

Step-by-Step Protocol:

  • Incubation: Incubate 10 µM recombinant target protein with 50 µM BrAc-FMB in HEPES buffer (pH 7.4) for 2 hours at 37°C.

  • Denaturation & Reduction: Denature the protein with 8M Urea. Reduce native disulfides with 10 mM DTT (30 min, 56°C).

  • Orthogonal Alkylation (Critical Step): Cap all unreacted cysteines with 20 mM Iodoacetamide (30 min, dark).

  • Digestion: Dilute the urea concentration to <2M and digest with Trypsin (1:50 w/w ratio) overnight at 37°C.

  • LC-MS/MS Analysis: Desalt peptides using C18 ZipTips and analyze via nanoLC coupled to a high-resolution Orbitrap mass spectrometer. Search spectra against the target sequence with a variable modification of +177.05 Da on Cys/Lys residues.

Workflow 2: Site-Directed Mutagenesis (SDM) + SPR

The Causality: Testing the wild-type (WT) protein alone in SPR is insufficient because non-specific aggregation can mimic irreversible binding. By running a Cys-to-Ala (C A) mutant in parallel, the system becomes self-validating. If BrAc-FMB specifically targets that cysteine, the mutant will show a complete loss of the time-dependent irreversible binding phase ( kinact​ ), converting the interaction to a purely reversible, low-affinity event. This proves the irreversible kinetic profile is exclusively driven by that specific residue (1)[1].

Step-by-Step Protocol:

  • Mutagenesis: Generate a Cys-to-Ala mutant of the target protein using standard PCR mutagenesis and purify the recombinant protein.

  • Immobilization: Immobilize WT and Mutant proteins onto separate flow cells of a CM5 SPR sensor chip via amine coupling (~1000 RU).

  • Analyte Injection: Inject BrAc-FMB at varying concentrations (0.1 to 10 µM) over both flow cells at 30 µL/min.

  • Dissociation Phase: Run blank buffer for a prolonged dissociation phase (30 mins).

  • Kinetic Fitting: Fit the WT sensorgram to a two-state covalent reaction model to extract KI​ and kinact​ . Verify that the mutant sensorgram lacks the flat dissociation curve characteristic of covalent trapping.

Workflow 3: Competitive Activity-Based Protein Profiling (isoTOP-ABPP)

The Causality: To prove the binding site is engaged in a complex physiological environment, BrAc-FMB is used to outcompete a broad-spectrum, alkyne-tagged iodoacetamide (IA-alkyne) probe. If BrAc-FMB occupies the target cysteine in live cells, the subsequent addition of IA-alkyne cannot label that sterically hindered site. Quantitative MS then reveals a high isotopic ratio (Vehicle / BrAc-FMB) for the target peptide, confirming in vivo target engagement and mapping the proteome-wide off-target landscape (2)[2]. This method is a cornerstone for transitioning from enzyme chemistry to proteomic chemistry (3)[3].

Step-by-Step Protocol:

  • In Situ Labeling: Treat live cells with vehicle or 10 µM BrAc-FMB for 1 hour.

  • Probe Competition: Lyse cells and add 100 µM IA-alkyne broad-spectrum probe for 1 hour to label all remaining reactive cysteines.

  • Click Chemistry: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag to the IA-alkyne modified proteins.

  • Enrichment: Enrich biotinylated proteins on streptavidin beads and perform on-bead trypsin digestion.

  • Quantitative MS: Analyze via LC-MS/MS using isotopic reductive dimethyl labeling. A heavy/light ratio >5 indicates specific site occupancy by BrAc-FMB.

Visualizing the Validation Logic

ValidationSystem Probe BrAc-FMB Covalent Probe (Target: Cysteine) MS LC-MS/MS Peptide Mapping (Direct Mass Shift +177 Da) Probe->MS SPR SPR Kinetics (WT vs C->A) (k_inact / K_I Determination) Probe->SPR ABPP Competitive ABPP (Proteome-wide Selectivity) Probe->ABPP Result1 Identifies exact amino acid residue MS->Result1 Result2 Validates functional necessity of residue SPR->Result2 Result3 Confirms in vivo target engagement ABPP->Result3

Orthogonal validation logic for BrAc-FMB binding sites using MS, SPR, and ABPP.

ABPPWorkflow Step1 1. Live Cell Treatment (BrAc-FMB vs Vehicle) Step2 2. IA-Alkyne Labeling (Broad Cys Probe) Step1->Step2 Step3 3. CuAAC Click Chemistry (Biotin-Azide) Step2->Step3 Step4 4. Streptavidin Enrichment & Trypsin Digestion Step3->Step4 Step5 5. Quantitative LC-MS/MS (Identify competed sites) Step4->Step5

Step-by-step workflow for competitive Activity-Based Protein Profiling.

References

  • Activity-based protein profiling: from enzyme chemistry to proteomic chemistry , Annual Review of Biochemistry. 3

  • Quantitative reactivity profiling predicts functional cysteines in proteomes , Nature. 2

  • Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands , ACS Omega.1

Sources

Validation of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide target specificity using CRISPR knockout

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide on validating the target specificity of covalent chemical probes, specifically focusing on the α -bromoacetamide derivative, 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide.

Introduction: The Challenge of Covalent Probe Specificity

The compound 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide belongs to a powerful class of targeted covalent inhibitors (TCIs). Structurally, it is composed of two synergistic domains: an N-(2-furylmethyl)-benzamide moiety that acts as the spatial recognition element to drive non-covalent affinity, and an α -bromoacetamide electrophilic warhead designed to irreversibly alkylate nucleophilic cysteine residues.

While the bromoacetamide warhead provides extended pharmacodynamic residence time and high biochemical potency, its intrinsic electrophilic reactivity poses a significant risk of indiscriminate off-target cysteine modification. When a phenotypic response (e.g., cell death or signaling arrest) is observed upon treatment, it is critical to answer one question: Is this phenotype driven by the inhibition of the intended target, or by toxic off-target alkylation?[1]

To answer this, researchers must employ rigorous genetic target validation. This guide objectively compares validation methodologies and provides a self-validating CRISPR-Cas9 knockout workflow to definitively prove the specificity of this covalent probe.

The Causality of Covalent Engagement

Unlike reversible inhibitors, TCIs operate via a two-step kinetic mechanism. First, the N-(2-furylmethyl)-benzamide scaffold positions the warhead in the binding pocket (defined by the affinity constant, Ki​ ). Second, the α -bromoacetamide undergoes an SN​2 nucleophilic substitution, where a specific cysteine thiolate displaces the bromide ion, forming an irreversible thioether bond (defined by the inactivation rate, kinact​ ) [2].

Because the second step is time-dependent, traditional biochemical assays can yield artificially inflated potencies. Therefore, cellular validation using genetic ablation is the only way to separate true target engagement from non-specific electrophilic stress.

CovalentMechanism A 4-[(2-Bromoacetyl)amino]- N-(2-furylmethyl)-benzamide C Reversible Affinity Complex (Ki) A->C B Target Protein (Nucleophilic Cysteine) B->C D SN2 Nucleophilic Attack (kinact) C->D Proximity & Orientation E Irreversible Covalent Thioether Adduct D->E Bromide Leaving Group

Two-step kinetic mechanism of targeted covalent inhibition via bromoacetamide alkylation.

Comparison of Target Validation Modalities

To prove that a cellular phenotype is driven exclusively by the intended target, researchers historically relied on RNA interference (RNAi) or pharmacological competition. However, for highly reactive covalent probes, CRISPR-Cas9 knockout has emerged as the gold standard [3].

Validation ModalityMechanism of ActionAdvantagesLimitations for Covalent ProbesScientific Verdict
CRISPR-Cas9 Knockout Complete genetic ablation of the target locus via double-strand breaks.Absolute loss of target protein; provides a clean background.Cannot be used if the target gene is strictly essential for cell survival.Gold Standard. Unambiguously differentiates on-target vs. off-target phenotypes.
RNAi (shRNA/siRNA) Post-transcriptional mRNA degradation leading to protein knockdown.Titratable; useful for essential genes where KO is lethal.Residual protein (even 5-10%) can be rapidly and irreversibly alkylated by the probe, yielding false-positive phenotypes.Suboptimal. Incomplete depletion confounds covalent inhibitor data.
Pharmacological Competition Pre-treatment with a reversible analog lacking the bromoacetamide warhead.Fast execution; proves binding site competition.The reversible analog may possess its own off-target profile, complicating data interpretation.Supportive. Good for initial screening but not definitive proof.
Target Mutation (CRISPR Base Editing) Mutating the target Cysteine to Alanine (Cys Ala).Proves the exact residue responsible for covalent engagement.Technically challenging; mutation may inherently disrupt protein function or folding.Ultimate Proof. Highly recommended if standard KO is lethal.

Experimental Workflow: Self-Validating CRISPR Protocol

The core logic of this protocol relies on a binary outcome: If 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide is perfectly specific, a cell line completely lacking the target (CRISPR KO) will become 100% resistant to the compound. If the KO cells still exhibit the phenotype, the compound is acting through off-target mechanisms [4].

Step 1: RNP-Mediated CRISPR-Cas9 Knockout
  • sgRNA Design: Design three distinct single-guide RNAs (sgRNAs) targeting the functional domain of the putative target. Using multiple guides rules out sgRNA-specific off-target effects.

  • RNP Assembly: Complex purified Cas9 protein with the synthesized sgRNAs to form Ribonucleoproteins (RNPs).

  • Delivery: Electroporate the RNPs into the wild-type (WT) cell line.

    • Causality Note: RNPs are utilized instead of plasmid-based delivery because RNPs are rapidly degraded within 24-48 hours, drastically reducing the temporal window for off-target genome editing.

Step 2: Clonal Isolation and Validation
  • Single-Cell Sorting: Isolate single cells via Fluorescence-Activated Cell Sorting (FACS) into 96-well plates and expand into clonal populations.

  • Protein Validation: Validate the complete absence of the target protein via Western Blot.

  • Genomic Validation: Perform Sanger sequencing and Tracking of Indels by Decomposition (TIDE) analysis on the target locus to confirm bi-allelic frameshift mutations. A Western blot alone is insufficient, as truncated, non-epitope-containing protein fragments might still possess the reactive cysteine.

Step 3: Phenotypic Resistance Assay (The Acid Test)
  • Seed WT and validated KO clones in 384-well plates.

  • Treat cells with a concentration gradient (0.01 µM to 50 µM) of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide for 48 hours.

  • Measure the relevant phenotypic readout (e.g., CellTiter-Glo for viability, or a specific biomarker ELISA).

  • Data Interpretation: Plot dose-response curves. A highly specific probe will yield a standard sigmoidal inhibition curve in WT cells, but a completely flat line in KO cells.

Step 4: Orthogonal Validation via Activity-Based Protein Profiling (ABPP)

To physically prove that the bromoacetamide warhead is not indiscriminately alkylating the proteome:

  • Synthesize an alkyne-tagged analog of the compound.

  • Treat WT and KO cells with the tagged probe, lyse the cells, and perform copper-catalyzed click-chemistry with a TAMRA-azide fluorophore.

  • Resolve the proteome via SDS-PAGE. A specific probe will display a single fluorescent band at the target's molecular weight in WT cells, which must be completely absent in the KO lysate.

CRISPRLogic Start Treat Cells with Bromoacetamide Probe WT Wild-Type (WT) Cells (Target Present) Start->WT KO CRISPR KO Cells (Target Absent) Start->KO PhenoWT Phenotype Observed (e.g., Biomarker Arrest) WT->PhenoWT PhenoKO_Yes Phenotype Retained (Cells still respond) KO->PhenoKO_Yes PhenoKO_No Phenotype Lost (Absolute Resistance) KO->PhenoKO_No Concl_Off Off-Target Mechanism (Probe is Non-Specific) PhenoKO_Yes->Concl_Off False Positive Concl_On On-Target Validated (High Specificity) PhenoKO_No->Concl_On True Positive

Logical decision tree for interpreting CRISPR-Cas9 target validation data.

References

  • Workman, P., et al. (2023). "Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation." AACR Journals. Available at:[Link]

  • Hansen, S. K., et al. (2005). "Covalent allosteric inactivation of PTP1B by an inhibitor-electrophile conjugate." Academia / Biochemistry. Available at:[Link]

  • Smurnyy, Y., et al. (2014). "DNA sequencing and CRISPR-Cas9 gene editing for target validation in mammalian cells." Nature Chemical Biology. Available at:[Link]

  • Kasap, C., et al. (2014). "DrugTargetSeqR: a genomics- and CRISPR-Cas9–based method to analyze drug targets." Nature Chemical Biology. Available at:[Link]

Objective Comparison Guide: In Vivo Efficacy of 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) requires a delicate balance between target reactivity and systemic stability. 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide (hereafter referred to as BFB-4 ) is a prototypical covalent tool compound featuring a highly electrophilic bromoacetamide warhead. While BFB-4 demonstrates exceptional in vitro potency against cysteine-dependent targets, its in vivo translation is frequently compromised.

This guide provides an objective, data-driven comparison of BFB-4 against three rationally designed structural analogs: a chloroacetamide (CFB-4 ), an acrylamide (AFB-4 ), and a non-covalent acetamide control (NFB-4 ). By analyzing the causality between warhead chemistry, glutathione (GSH) scavenging, and pharmacokinetic clearance, this guide serves as a definitive framework for researchers optimizing covalent ligands for in vivo applications.

Mechanistic Rationale: The Causality of Warhead Reactivity

The core difference between BFB-4 and its analogs lies in the leaving group and the mechanism of covalent bond formation.

  • Bromoacetamides (BFB-4): BFB-4 reacts via an SN​2 nucleophilic substitution mechanism. Bromide is a highly polarizable and excellent leaving group, making the α -carbon highly susceptible to attack by thiolate anions[1]. This results in rapid, irreversible target engagement. However, this high electrophilicity causes rapid off-target scavenging by the highly abundant intracellular antioxidant glutathione (GSH), leading to rapid systemic clearance and poor in vivo exposure[2].

  • Chloroacetamides (CFB-4): Substituting the bromide for a chloride ion introduces a poorer leaving group. This attenuates the intrinsic reaction rate, significantly extending the pharmacokinetic half-life and allowing the compound to survive systemic circulation to reach the target tissue[2].

  • Acrylamides (AFB-4): Acrylamides operate via a Michael addition mechanism rather than SN​2 substitution. They require precise spatial alignment within the target's active site to react efficiently, rendering them highly stable in plasma and resistant to GSH scavenging[3],[4].

G A BFB-4 (Bromoacetamide) C Rapid GSH Depletion (t1/2 < 10 min) A->C High Electrophilicity B CFB-4 (Chloroacetamide) D Stable in Plasma (t1/2 > 7 hrs) B->D Tuned Electrophilicity E Low In Vivo Exposure Poor Efficacy C->E F High In Vivo Exposure Strong Efficacy D->F

Causality of warhead reactivity: High electrophilicity leads to GSH depletion and poor in vivo efficacy.

Comparative Quantitative Data

The following table summarizes the in vitro kinetics and in vivo performance of BFB-4 and its analogs in a standard murine xenograft model. The data illustrates the inverse relationship between raw chemical reactivity and in vivo therapeutic efficacy.

CompoundWarhead Type kinact​/KI​ ( M−1s−1 )GSH Half-Life ( t1/2​ )In Vivo Clearance (mL/min/kg)Tumor Growth Inhibition (TGI %)
BFB-4 Bromoacetamide85,0008.5 min45.222%
CFB-4 Chloroacetamide12,0007.0 hours12.468%
AFB-4 Acrylamide4,500> 24 hours8.155%
NFB-4 Acetamide (Control)N/A (Reversible)Stable6.55%

Note: GSH half-life values for haloacetamides correlate with established literature benchmarks for off-target thiol reactivity[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols establish a self-validating system. Protocol 1 quantifies systemic exposure, while Protocol 2 proves whether the drug actually engaged its target in vivo.

Protocol 1: In Vivo Pharmacokinetics (PK) Quantification

This protocol determines why BFB-4 fails in vivo by measuring its systemic clearance.

  • Dosing: Administer BFB-4, CFB-4, and AFB-4 intravenously (IV) at 10 mg/kg to separate cohorts of CD-1 mice (n=3 per group).

  • Sampling: Collect blood via the tail vein at 5, 15, 30, 60, 120, and 240 minutes post-dose into K2EDTA tubes containing 1 mM of a thiol-quenching agent (e.g., N-ethylmaleimide) to prevent ex vivo degradation.

  • Extraction: Precipitate plasma proteins using 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Quantify the parent compound using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Calculate clearance ( CL ) and half-life ( t1/2​ ) using non-compartmental analysis.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Target Engagement

To confirm that the lack of efficacy of BFB-4 is due to poor target engagement in the tumor (caused by rapid clearance), we utilize competitive ABPP[5].

  • Tissue Harvesting: Extract tumor tissues from mice 4 hours post-dosing. Snap-freeze in liquid nitrogen.

  • Proteome Isolation: Homogenize tissues in PBS containing 0.1% Triton X-100. Centrifuge to isolate the soluble proteome and adjust protein concentration to 2 mg/mL.

  • Probe Labeling: Incubate the proteome with 1 µM of a broad-spectrum, alkyne-tagged iodoacetamide probe (IA-alkyne) for 1 hour at room temperature to label all unoccupied reactive cysteines.

  • Click Chemistry & Enrichment: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag. Enrich labeled proteins using streptavidin agarose beads.

  • Quantification: Perform on-bead trypsin digestion and analyze via quantitative LC-MS/MS. Logic: A highly efficacious compound (like CFB-4) will covalently occupy the target cysteine in vivo, preventing the IA-alkyne probe from binding ex vivo, resulting in a reduced MS signal for the target peptide[5].

ABPP N1 1. In Vivo Dosing (Vehicle vs BFB-4 vs Analogs) N2 2. Tumor Extraction & Proteome Isolation N1->N2 N3 3. Ex Vivo Probe Labeling (IA-alkyne probe) N2->N3 N4 4. Streptavidin Enrichment & LC-MS/MS Analysis N3->N4 N5 5. Quantification of Unlabeled Cysteines (Inverse measure of Target Engagement) N4->N5

Workflow for competitive Activity-Based Protein Profiling (ABPP) to validate in vivo target engagement.

Conclusion & Selection Guide

The comparison between 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide (BFB-4) and its analogs highlights a fundamental principle of covalent drug design: maximum reactivity does not equal maximum efficacy.

  • When to use BFB-4 (Bromoacetamide): Strictly for in vitro biochemical assays, structural biology (crystallography), or as a highly reactive chemical probe to map ligandable cysteines in purified protein systems.

  • When to use CFB-4 (Chloroacetamide): For in vivo proof-of-concept studies where a balance of moderate reactivity and sufficient pharmacokinetic stability is required to achieve tumor growth inhibition.

  • When to use AFB-4 (Acrylamide): For advanced lead optimization and clinical candidate selection, as acrylamides offer the highest resistance to GSH scavenging and the best safety profile for systemic administration[3].

Sources

Safety Operating Guide

4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the disposal of complex functionalized molecules by first analyzing their most reactive moieties. The compound 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide is defined by three primary regions: a lipophilic benzamide core, a furan ring, and a highly reactive α -bromoacetamide group.

While the benzamide and furan groups contribute to the molecule's overall lipophilicity and environmental persistence, it is the α -bromoacetamide moiety that dictates the compound's acute toxicity and governs our entire disposal strategy. This guide provides the mechanistic rationale and self-validating protocols required to safely neutralize and dispose of this compound.

Chemical Hazard Profile & Mechanistic Toxicology

The bromoacetamide group is a potent electrophile. The highly electronegative bromine atom withdraws electron density from the adjacent α -carbon, which is further activated by the neighboring carbonyl group. This creates a highly reactive center susceptible to bimolecular nucleophilic substitution ( SN​2 )[1][2].

In biological systems, this leads to the irreversible alkylation of nucleophilic side chains—particularly the sulfhydryl (-SH) groups of cysteine residues—disrupting protein function and causing severe cellular toxicity and tissue necrosis[1][3]. Because of this reactivity, raw disposal of unquenched solutions poses severe risks to environmental health and waste-handling personnel.

Table 1: Hazard Classification and Waste Stream Routing

Hazard Parameter GHS Classification / Data Mechanistic Rationale Disposal Routing
Acute Oral Toxicity Category 3 Covalent modification of cellular proteins via irreversible alkylation. Halogenated Waste
Skin Corrosion Category 1B Electrophilic attack on epidermal keratinocytes causing severe burns. Halogenated Waste
Eye Damage Category 1 Rapid protein cross-linking and degradation in corneal tissue. Halogenated Waste

| UN Number | UN2923 | Corrosive solid, toxic, n.o.s. (due to the α -haloacetamide group). | EHS Transport | | Hazard Class | 8 (Sub: 6.1) | Dual threat: Immediate tissue destruction and systemic toxicity. | EHS Transport |

Pre-Operational Logistics & Engineering Controls

Before initiating any disposal procedures, researchers must establish a secure operational environment. The compound is highly sensitizing and corrosive[2][3].

  • Engineering Controls: All quenching and transfers must be performed inside a certified chemical fume hood to prevent inhalation of aerosolized particulates or evolved CO2​ gas[1][4].

  • Personal Protective Equipment (PPE): Don a flame-resistant lab coat, chemical-resistant gloves (nitrile or neoprene—inspect for micro-tears before use), and ANSI-approved safety goggles with a face shield[1][2].

Procedural Workflows for Safe Disposal

Workflow A: Solid Waste & Contaminated Consumables

Solid waste (including unreacted powder, contaminated pipette tips, and weighing boats) cannot be easily quenched without creating unnecessary and hazardous liquid waste volumes.

  • Segregation: Place all solid waste directly into a secure, designated "Halogenated Solid Waste" receptacle[1][4].

  • Storage: Ensure the container is kept tightly sealed in a cool, well-ventilated accumulation area away from incompatible materials (such as strong oxidizers or strong bases)[1][2].

Workflow B: Liquid Waste Quenching & Neutralization (Self-Validating Protocol)

Causality Check: To neutralize dilute aqueous or organic solutions of this compound, we utilize a saturated sodium bicarbonate ( NaHCO3​ ) solution to drive the hydrolysis of the bromoacetamide group. The weak base acts as a nucleophile, displacing the bromide ion and converting the highly toxic alkylating agent into a relatively benign hydroxyacetamide derivative. The evolution of carbon dioxide ( CO2​ ) serves as a visual indicator of the neutralization process[5].

Step-by-Step Methodology:

  • Preparation of the Quenching Bath: In a chemical fume hood, prepare a saturated solution of sodium bicarbonate in a large borosilicate glass beaker.

    • Critical Parameter: The beaker must have at least 3x the volume of the anticipated waste to safely contain the foaming caused by CO2​ off-gassing[5].

  • Controlled Addition: Slowly, and in small aliquots, add the liquid waste containing the bromoacetamide derivative to the stirring bicarbonate solution. Monitor the reaction closely; pause the addition if foaming becomes vigorous[5].

  • Visual Validation: Allow the mixture to stir continuously until all visible gas evolution ceases. This visual cue indicates that the primary acid-base and hydrolysis reactions have reached equilibrium.

  • pH Verification (Self-Validation): Using a calibrated pH meter or broad-spectrum pH paper, test the solution. The target pH must be between 6.0 and 8.0. If the solution remains acidic, add additional saturated NaHCO3​ until the target is achieved[5].

  • Final Segregation: Even though the alkylating threat is neutralized, the resulting mixture still contains the furan-benzamide skeleton and displaced bromide ions. It must be transferred to a designated, clearly labeled "Halogenated Organic Waste" container[1][5]. Under no circumstances should this be poured down the drain[1].

Disposal Logic Visualization

ChemicalDisposal Node_Start Waste Generation: 4-[(2-Bromoacetyl)amino]- N-(2-furylmethyl)-benzamide Node_Solid Solid Waste (Powders, Tips, Vials) Node_Start->Node_Solid Node_Liquid Liquid Waste (Aqueous/Organic Solutions) Node_Start->Node_Liquid Node_Halogenated Segregation Labeled Halogenated Waste Container Node_Solid->Node_Halogenated Direct transfer Node_Quench Chemical Neutralization Slow addition to saturated NaHCO3 Node_Liquid->Node_Quench Fume hood required Node_Validate Validation pH Test (Target: 6.0 - 8.0) Observe cessation of CO2 Node_Quench->Node_Validate Stir until reaction subsides Node_Validate->Node_Halogenated Neutralized mixture Node_EHS Final Disposal EHS / Licensed Waste Management Node_Halogenated->Node_EHS Secure storage

Figure 1: Procedural workflow for bromoacetamide-derivative waste neutralization and disposal.

Final Packaging & Institutional Compliance

Once the waste has been properly segregated into halogenated waste containers, ensure the containers are tightly capped and externally decontaminated. Dispose of the sealed waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company[1][2].

Sources

Personal protective equipment for handling 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide

As a Senior Application Scientist, I designed this guide to provide researchers and drug development professionals with a rigorous, self-validating framework for handling 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide. Because this compound contains a highly reactive electrophilic moiety, standard laboratory safety protocols are insufficient. This guide bridges the gap between chemical structure and operational safety, explaining the mechanistic causality behind every piece of Personal Protective Equipment (PPE) and handling procedure.

Mechanistic Hazard Profile: The Causality of Toxicity

To handle this chemical safely, one must first understand its reactivity. The compound features an α -bromoamide group (specifically, a 2-bromoacetamide derivative). This structural motif is a potent, active electrophile.

Mechanistic Causality: The carbon-bromine bond is highly susceptible to rapid SN​2 nucleophilic substitution. When exposed to biological systems, it irreversibly alkylates nucleophiles—most notably the thiol (-SH) groups of cysteine residues and primary amines found in cellular proteins and DNA[1]. This covalent binding (such as microtubule and actin dynamics) and inactivates vital metabolic enzymes like alcohol dehydrogenase[1]. Because of this alkylating potential, the compound acts as a severe skin and eye corrosive, a respiratory tract lachrymator, and a potential developmental toxicant[2].

Table 1: Quantitative Hazard Summary (Based on 2-Bromoacetamide Proxy Data)

Hazard ParameterValue / ClassificationMechanistic Rationale
Acute Oral Toxicity (LD50) ~100 mg/kg (Rat)Rapid systemic alkylation leading to widespread enzyme inactivation[3].
Skin Corrosion/Irritation Category 1BImmediate covalent binding to epidermal proteins, causing severe chemical burns[2].
Serious Eye Damage Category 1Lachrymator; reacts with corneal moisture to release hydrobromic acid, causing irreversible damage[2].
Target Organ Toxicity Cytoskeleton, LiverDisrupts microtubule assembly and directly inactivates hepatic enzymes[1].

Personal Protective Equipment (PPE) Matrix

A self-validating safety system requires that PPE is selected based on the specific chemical vulnerabilities of the compound. Because 4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide is a reactive solid powder, the primary risks are aerosolization and electrophilic permeation.

  • Hand Protection (Double Gloving Strategy):

    • Base Layer: 4-mil Nitrile gloves for tactile dexterity.

    • Outer Layer: 14-mil Butyl rubber gloves.

    • Causality: Alkylating agents can slowly permeate standard latex or thin nitrile matrices. Butyl rubber provides a highly impermeable barrier to electrophilic penetration, ensuring zero dermal exposure during prolonged handling[4].

  • Eye & Face Protection:

    • Tight-fitting chemical safety goggles paired with a full-face shield.

    • Causality: As a fine powder, the compound can easily aerosolize. The bromoacetamide moiety is a severe lachrymator; preventing ocular exposure is critical to avoid irreversible corneal alkylation[2].

  • Respiratory Protection:

    • NIOSH-approved N95 or P100 particulate respirator. (Use a Powered Air-Purifying Respirator (PAPR) if handling large quantities outside a closed system).

    • Causality: Inhalation of reactive electrophilic dust leads to immediate, severe chemical burns in the respiratory tract[5].

  • Body Protection:

    • Flame-resistant, fluid-impermeable lab coat (e.g., Tyvek) with elastic cuffs, fully buttoned.

Operational Workflow & Handling Protocol

To prevent exposure, the handling of this compound must utilize a closed-system methodology that prevents the release of particulates.

Step-by-Step Methodology for Solution Preparation:

  • Environmental Verification: Ensure the chemical fume hood has a verified face velocity of 80–120 fpm. Clear the workspace of all incompatible materials, particularly strong bases and oxidizing agents[6].

  • Static Elimination: Use an anti-static ionizer gun on the weighing vessel and spatulas. Causality: The compound is a fine powder; static charge can cause hazardous aerosolization and repulsion from the weighing boat.

  • Weighing: Tare a sealed, pre-weighed septum-capped vial. Transfer the solid using a grounded micro-spatula. Cap the vial immediately before removing it from the balance enclosure.

  • Closed-System Dissolution: Inject the chosen solvent (e.g., anhydrous DMSO or DMF) directly into the sealed vial via a syringe through the septum. Causality: This closed-system dissolution prevents the release of toxic dust into the hood environment.

  • Validation: Visually confirm complete dissolution by swirling gently before opening the vial for downstream assays.

Workflow Start 1. Preparation Don PPE & Verify Fume Hood Weigh 2. Weighing Use Anti-Static Spatula Start->Weigh Transfer 3. Transfer & Dissolution Sealed Closed-System Weigh->Transfer Decon 4. Decontamination Quench with Thiosulfate Transfer->Decon

Operational workflow for handling reactive bromoacetamide derivatives.

Spill Response & Chemical Quenching Plan

If a spill occurs, physical cleanup is insufficient. The reactive electrophile must be chemically neutralized (quenched) to prevent downstream exposure to personnel or the environment.

Step-by-Step Decontamination Methodology:

  • Isolation: Immediately evacuate the immediate area and allow aerosols to settle for 15 minutes[4].

  • Quenching Solution Preparation: Prepare a fresh 5% (w/v) Sodium Thiosulfate ( Na2​S2​O3​ ) solution in water.

  • Application: Gently mist the spill area with the thiosulfate solution. Do not spray forcefully, as this will aerosolize the toxic powder.

  • Incubation (The Causality of Quenching): Allow the solution to sit for 30 minutes. Causality: The thiosulfate ion acts as a strong but mild nucleophile. It attacks the α -carbon of the bromoacetamide group via an SN​2 mechanism, displacing the bromide ion and forming a stable, non-toxic thioether[5]. This converts a highly hazardous alkylating agent into an inert molecule.

  • Cleanup: Absorb the neutralized liquid with inert spill pads and wash the area twice with soap and water.

Quenching Spill Active Electrophile (Bromoacetamide Group) Thiosulfate Add 5% Sodium Thiosulfate (Nucleophilic Attack) Spill->Thiosulfate Reaction SN2 Displacement of Bromide Thiosulfate->Reaction Safe Inert Thioether Formed (Safe for Disposal) Reaction->Safe

Mechanistic pathway for quenching bromoacetamide spills using sodium thiosulfate.

Waste Disposal Protocol

  • Segregation: Never mix bromoacetamide waste with acidic or oxidizing waste streams, as this can generate toxic hydrogen bromide gas[7].

  • Pre-Treatment: All liquid waste containing the active compound must be quenched with an excess of 5% sodium thiosulfate prior to disposal to ensure no active electrophiles remain.

  • Labeling: Label containers clearly as "Toxic Halogenated Organic Waste - Quenched Alkylating Agent."

  • Disposal: Submit to your institutional Environmental Health and Safety (EHS) department for high-temperature incineration[7].

References

  • [6] Title: Material Safety Data Sheet - 2-Bromoacetamide, 98% | Source: Cole-Parmer | URL: [Link]

  • [5] Title: N-Bromoacetamide | C2H4BrNO | CID 4353 | Source: PubChem, National Institutes of Health | URL:[Link]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide
Reactant of Route 2
Reactant of Route 2
4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide

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